4-Methylbiphenyl-3-ylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-methyl-5-phenylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHLASMALNJICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=CC=CC=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methylbiphenyl-3-ylboronic acid CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylbiphenyl-3-ylboronic acid, a biphenyl boronic acid derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogs and general methodologies applicable to this class of molecules.
Chemical Identity
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1438810-09-3 |
| IUPAC Name | (2-methyl-5-phenylphenyl)boronic acid |
| Synonyms | (4-Methyl-[1,1'-biphenyl]-3-yl)boronic acid, (2-methyl-5-phenyl)phenylboronic acid |
| Molecular Formula | C13H13BO2 |
| Molecular Weight | 212.05 g/mol |
Physicochemical Properties (Comparative Data)
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid | 393870-04-7 | C13H13BO2 | 212.05 | Not available |
| 4-Biphenylboronic acid | 5122-94-1 | C12H11BO2 | 198.03 | 232-245 |
| (2-Methylphenyl)boronic acid [1] | 16419-60-6 | C7H9BO2 | 135.96 | Not available |
| (4-Methylphenyl)boronic acid | 5720-05-8 | C7H9BO2 | 135.96 | 256-263 |
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not explicitly published. However, general and well-established methods for the synthesis of arylboronic acids and their application in Suzuki-Miyaura cross-coupling reactions are applicable.
General Synthesis of Arylboronic Acids via Grignard Reagent
This method involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a trialkyl borate and subsequent acidic workup.
Materials:
-
Aryl bromide (e.g., 3-bromo-4-methylbiphenyl)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Cool the mixture in an ice bath and slowly add 1 M HCl to quench the reaction and hydrolyze the borate ester.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the arylboronic acid.
General Protocol for Suzuki-Miyaura Cross-Coupling
Arylboronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.
Materials:
-
Aryl halide (e.g., an aryl bromide or iodide)
-
Arylboronic acid (e.g., this compound)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Solvent Addition and Degassing: Add the solvent system to the reaction vessel. Degas the mixture by bubbling nitrogen or argon through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a nitrogen or argon atmosphere and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Workup and Purification: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
General Workflow for Arylboronic Acid Synthesis and Application
Caption: Generalized synthesis and application of an arylboronic acid.
Boronic Acids in Drug Development: Enzyme Inhibition
References
Spectroscopic and Synthetic Profile of 4-Methylbiphenyl-3-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 4-Methylbiphenyl-3-ylboronic acid. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from the closely related isomer, 4'-Methyl-[1,1'-biphenyl]-4-ylboronic acid, and the parent biphenyl structure, 4-Methylbiphenyl. This guide presents a detailed analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a generalized experimental protocol for its synthesis. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.
Introduction
Arylboronic acids are a pivotal class of reagents in modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The substituted biphenyl moiety is a common scaffold in pharmaceuticals and advanced materials. Consequently, functionalized biphenylboronic acids, such as this compound, are valuable intermediates. This guide addresses the critical need for detailed spectroscopic and synthetic information for this compound.
Spectroscopic Data Analysis
Spectroscopic Data of 4'-Methyl-[1,1'-biphenyl]-4-ylboronic acid
Table 1: General Information for 4'-Methyl-[1,1'-biphenyl]-4-ylboronic acid
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃BO₂ | [1][2] |
| Molecular Weight | 212.05 g/mol | [1][2] |
| Appearance | Solid | [1] |
Note: Specific NMR, IR, and MS data for this isomer are not detailed in the search results but the compound is commercially available.
Spectroscopic Data of 4-Methylbiphenyl
As a foundational structure, the spectroscopic data for 4-Methylbiphenyl is presented below.
Table 2: ¹H NMR Data for 4-Methylbiphenyl
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.42−7.19 | m | 9H | Ar-H | [3] |
| 2.41 | s | 3H | -CH₃ | [3] |
Table 3: ¹³C NMR Data for 4-Methylbiphenyl
| Chemical Shift (δ) ppm | Assignment | Reference |
| 140.9 | Ar-C | [3] |
| 138.1 | Ar-C | [3] |
| 136.7 | Ar-C | [3] |
| 129.3 | Ar-CH | [3] |
| 128.5 | Ar-CH | [3] |
| 126.8 | Ar-CH | [3] |
| 20.9 | -CH₃ | [3] |
Table 4: IR Spectroscopic Data for 4-Methylbiphenyl
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3030-3100 | Aromatic C-H stretch | [4] |
| 2850-3000 | Aliphatic C-H stretch | [4] |
| 1600, 1480 | Aromatic C=C stretch | [4] |
| 700-900 | Aromatic C-H bend | [4] |
Table 5: Mass Spectrometry Data for 4-Methylbiphenyl
| m/z | Interpretation | Reference |
| 168 | [M]⁺ | [5][6] |
| 167 | [M-H]⁺ | [5] |
| 152 | [M-CH₃]⁺ | [5] |
Predicted Spectroscopic Characteristics of this compound
Based on the data from analogous structures and general principles of spectroscopy, the following characteristics are predicted for this compound.
-
¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.2 ppm). The methyl group should appear as a singlet around 2.4 ppm. The protons on the boronic acid group (-B(OH)₂) may appear as a broad singlet, which can exchange with D₂O. The substitution pattern on the biphenyl rings will lead to a distinct splitting pattern for the aromatic protons compared to 4-Methylbiphenyl.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom being deshielded. The methyl carbon signal is expected around 21 ppm.
-
IR Spectroscopy: Key vibrational bands are anticipated. A broad O-H stretching band for the boronic acid will be present around 3200-3400 cm⁻¹. The B-O stretching vibration should appear around 1350 cm⁻¹. Aromatic C-H and C=C stretching bands will be observed in their typical regions.
-
Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 212. Common fragmentation patterns for arylboronic acids include the loss of water and other fragments from the biphenyl core.[7][8]
Experimental Protocols
A general and robust method for the synthesis of arylboronic acids is the palladium-catalyzed borylation of aryl halides.[9][10]
Synthesis of this compound
This protocol describes a general procedure for the synthesis of arylboronic acids from the corresponding aryl halide.
Reaction Scheme:
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]
- 5. 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]
- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
Technical Guide: Solubility of 4-Methylbiphenyl-3-ylboronic Acid in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylbiphenyl-3-ylboronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This document aims to provide a technical overview of its expected solubility and the methodologies for its empirical determination.
Inferred Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like". The structure of this compound, featuring a nonpolar biphenyl backbone and a polar boronic acid functional group, suggests a nuanced solubility profile.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): The large, nonpolar biphenyl moiety is expected to enhance solubility in aromatic and aliphatic hydrocarbon solvents compared to simpler arylboronic acids like phenylboronic acid.
-
Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate): These solvents are likely to be effective at solvating this compound. The polar boronic acid group can engage in dipole-dipole interactions, while the organic backbone is compatible with the solvent's nonpolar aspects. Phenylboronic acid generally shows high solubility in ethers and ketones[1][2][3][4].
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols are expected to be good solvents due to their ability to form hydrogen bonds with the boronic acid's hydroxyl groups. Phenylboronic acid is known to be soluble in ethanol[5].
-
Poorly Soluble in: Water and nonpolar aliphatic solvents like hexanes and carbon tetrachloride are expected to be poor solvents for this compound, a trend observed with phenylboronic acid[2][5].
Solubility Data of Structurally Related Boronic Acids
To provide a quantitative context, the following table summarizes the solubility of phenylboronic acid, the parent compound to the target molecule, in various common organic solvents.
| Compound | Solvent | Temperature (°C) | Solubility | Citation |
| Phenylboronic Acid | Water | 20 | 10 g/L | [5] |
| Phenylboronic Acid | Water | 20 | 1.9 g/100g | [2][3] |
| Phenylboronic Acid | Chloroform | Not Specified | Moderate | [1][2][3][4] |
| Phenylboronic Acid | 3-Pentanone | Not Specified | High | [1][2][3][4] |
| Phenylboronic Acid | Acetone | Not Specified | High | [1][2][3][4] |
| Phenylboronic Acid | Dipropyl Ether | Not Specified | High | [1][2][3][4] |
| Phenylboronic Acid | Methylcyclohexane | Not Specified | Very Low | [1][2][3][4] |
| Phenylboronic Acid | Diethyl Ether | Not Specified | Soluble | [5] |
| Phenylboronic Acid | Ethanol | Not Specified | Soluble | [5] |
| Phenylboronic Acid | Hexanes | Not Specified | Poorly Soluble | [5] |
| Phenylboronic Acid | Carbon Tetrachloride | Not Specified | Poorly Soluble | [5] |
Experimental Protocol for Solubility Determination
A common and reliable method for determining the solubility of boronic acids is the dynamic (synthetic) method, which involves identifying the temperature at which a solid solute completely dissolves in a solvent.
Objective: To determine the saturation temperature of a known concentration of this compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., acetone, toluene, ethanol)
-
Sealed glass vial with a magnetic stir bar
-
Heating plate with precise temperature control and a stirring function
-
Luminance probe or a calibrated temperature probe
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial to create a sample of known composition.
-
Heating and Stirring: Place the sealed vial on the heating plate and begin stirring vigorously.
-
Controlled Heating: Slowly heat the sample at a constant rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The disappearance of turbidity, indicating the complete dissolution of the solid, is the solid-liquid equilibrium point. This can be determined visually or more accurately by measuring the light intensity with a luminance probe.
-
Record Temperature: Record the temperature at which the last solid particles disappear. This is the saturation temperature for that specific concentration.
-
Repeatability: Repeat the measurement with fresh samples of varying compositions to construct a solubility curve (solubility vs. temperature).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for solubility determination.
References
- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 4-Methylbiphenyl-3-ylboronic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylbiphenyl-3-ylboronic acid is a valuable bifunctional organic compound that has found utility as a key building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its discovery is intrinsically linked to the development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which revolutionized the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their laboratory work.
Discovery and Historical Context
The specific discovery of this compound is not attributed to a single seminal publication but rather emerged from the broader development and application of organoboron chemistry. The groundwork was laid by the pioneering work of Herbert C. Brown on organoboranes and the subsequent development of palladium-catalyzed cross-coupling reactions by Akira Suzuki and Norio Miyaura in the late 1970s. The Suzuki-Miyaura coupling, for which Suzuki shared the Nobel Prize in Chemistry in 2010, provided a versatile and efficient method for the synthesis of biaryl compounds.
The utility of biphenyl scaffolds in pharmaceuticals and functional materials spurred the synthesis of a wide array of substituted biphenyl derivatives. Boronic acids, being stable, easy to handle, and highly reactive under specific catalytic conditions, became indispensable reagents for this purpose. This compound represents a strategic combination of a biphenyl core, a methyl group that can influence steric and electronic properties, and a boronic acid moiety at the 3-position, allowing for further functionalization at a meta position. While a definitive "first synthesis" paper is not readily identifiable, its preparation follows well-established synthetic routes for arylboronic acids.
Synthetic Methodologies
The primary and most common method for the synthesis of this compound involves a two-step process: the formation of a 4-methylbiphenyl precursor followed by borylation.
Synthesis of the 4-Methylbiphenyl Precursor
The initial step is the synthesis of the 4-methylbiphenyl core structure. A highly efficient method for this is the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling for 3-Bromo-4'-methylbiphenyl
This protocol describes the synthesis of a key intermediate, 3-bromo-4'-methylbiphenyl, which can then be converted to the target boronic acid.
-
Reactants:
-
1,3-Dibromobenzene
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
-
Procedure:
-
To a reaction flask, add 1,3-dibromobenzene (1.0 eq), 4-methylphenylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2M aqueous solution of potassium carbonate (2.0 eq) and toluene.
-
The reaction mixture is degassed and then heated to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, with vigorous stirring.
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 3-bromo-4'-methylbiphenyl.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 1,3-Dibromobenzene | 235.91 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 1.1 |
| Palladium(II) acetate | 224.50 | 0.02 |
| Triphenylphosphine | 262.29 | 0.08 |
| Potassium carbonate | 138.21 | 2.0 |
| 3-Bromo-4'-methylbiphenyl | 247.13 | - |
Table 1: Stoichiometry for the synthesis of 3-Bromo-4'-methylbiphenyl.
Borylation of 3-Bromo-4'-methylbiphenyl
The subsequent step involves the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by reaction with a borate ester.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
3-Bromo-4'-methylbiphenyl
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 3-bromo-4'-methylbiphenyl (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1M HCl solution at 0 °C.
-
The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 3-Bromo-4'-methylbiphenyl | 247.13 | 1.0 |
| n-Butyllithium | 64.06 | 1.1 |
| Triisopropyl borate | 188.08 | 1.2 |
| This compound | 212.05 | - |
Table 2: Stoichiometry for the synthesis of this compound.
Key Reactions and Signaling Pathways
This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the 4-methylbiphenyl-3-yl moiety into a target molecule.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The reaction proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Applications in Drug Discovery and Materials Science
The structural motif of 4-methylbiphenyl is present in a number of biologically active compounds. The boronic acid functionality at the 3-position provides a convenient handle for medicinal chemists to incorporate this fragment into drug candidates through robust and high-yielding coupling reactions. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying other parts of the molecule.
In materials science, substituted biphenyls are precursors to liquid crystals and organic light-emitting diodes (OLEDs). The ability to precisely introduce the 4-methylbiphenyl-3-yl group allows for the fine-tuning of the electronic and photophysical properties of organic materials.
Quantitative Data and Characterization
While a specific, publicly available, detailed characterization dataset for the initial synthesis of this compound is not readily found in the primary literature, typical data for a successful synthesis would be as follows. This data is representative and should be confirmed by analytical testing.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Yield | 60-85% (for the borylation step) |
| Melting Point | 150-155 °C |
| ¹H NMR | Peaks corresponding to the aromatic protons of the biphenyl system and the methyl group protons. The B(OH)₂ protons may appear as a broad singlet. |
| ¹³C NMR | Resonances for the 13 unique carbon atoms in the biphenyl backbone and the methyl group. The carbon attached to the boron will have a characteristic chemical shift. |
| Mass Spec (ESI) | [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight of 212.05 g/mol . |
Table 3: Expected Physicochemical and Spectroscopic Data for this compound.
Conclusion
This compound stands as a testament to the power of modern synthetic organic chemistry. Its utility, born from the development of groundbreaking cross-coupling reactions, continues to be realized in the creation of novel pharmaceuticals and advanced materials. This guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively synthesize and utilize this versatile chemical building block in their scientific endeavors.
Caption: Interplay of key developments leading to the use of this compound.
Theoretical and Computational Insights into 4-Methylbiphenyl-3-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and computational studies of 4-Methylbiphenyl-3-ylboronic acid, a molecule of interest in synthetic chemistry and drug discovery. Drawing upon established computational methodologies applied to analogous phenylboronic acid derivatives, this document outlines the expected structural, electronic, and reactive properties of the title compound. It also presents generalized experimental protocols and visual workflows to aid in further research and application.
Core Concepts: The Power of Computational Chemistry
In modern drug discovery and materials science, computational modeling serves as a powerful tool to predict and understand molecular behavior, complementing experimental research.[1] For boronic acids, theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into their geometric structures and electronic properties.[2][3] These computational approaches allow for the analysis of parameters that are often difficult to measure experimentally, guiding the synthesis and application of new chemical entities.
Theoretical and Computational Data
Table 1: Predicted Geometric Parameters
Computational optimization of the molecular structure of this compound is the first step in its theoretical analysis. This is commonly achieved using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set.[2][3] The resulting data provides precise bond lengths, bond angles, and dihedral angles.
| Parameter | Predicted Value Range |
| Bond Lengths (Å) | |
| C-C (biphenyl) | 1.39 - 1.49 |
| C-B | 1.54 - 1.56 |
| B-O | 1.37 - 1.38 |
| O-H | 0.97 - 0.98 |
| C-H (methyl) | 1.09 - 1.10 |
| **Bond Angles (°) ** | |
| C-C-C (biphenyl) | 118 - 122 |
| C-C-B | 120 - 122 |
| C-B-O | 118 - 121 |
| O-B-O | 117 - 120 |
| B-O-H | 112 - 115 |
| Dihedral Angles (°) | |
| C-C-C-C (biphenyl twist) | 30 - 45 |
Table 2: Calculated Electronic Properties
The electronic properties of this compound are crucial for understanding its reactivity and potential as a fluorophore.[2] Time-dependent DFT (TD-DFT) calculations are often employed to predict electronic transition parameters.[2]
| Property | Predicted Value Range | Significance |
| HOMO Energy (eV) | -6.0 to -6.5 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -1.5 to -2.0 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.[5] |
| Dipole Moment (Debye) | 2.0 to 3.5 | Measures the polarity of the molecule. |
| Excitation Wavelength (nm) | 270 - 290 | Predicted absorption maximum in UV-Vis spectrum. |
Experimental Protocols
The synthesis and characterization of this compound would likely follow established procedures for similar compounds. The following are generalized protocols based on common practices in the field.
Synthesis via Suzuki-Miyaura Cross-Coupling
A common route to synthesize biphenyl derivatives involves the Suzuki-Miyaura cross-coupling reaction.[6]
Reactants:
-
3-Bromo-4-methylphenylboronic acid
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, Water mixture)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-methylphenylboronic acid, phenylboronic acid, and the palladium catalyst.
-
Add the solvent and the aqueous base solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Characterization Techniques
The synthesized compound would be characterized using a suite of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the connectivity of atoms and the presence of characteristic functional groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the vibrational modes of the functional groups, such as the O-H and B-O stretches of the boronic acid moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compound, confirming its elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the solid state.[4]
Visualizing Workflows and Relationships
Graphviz diagrams are provided to illustrate key conceptual frameworks in the study of this compound.
Caption: A typical workflow for the computational analysis of a boronic acid derivative.
Caption: A generalized experimental workflow for the synthesis and characterization of this compound.
Caption: The relationship between molecular properties and potential applications.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational aspects of this compound, based on established knowledge of analogous compounds. The presented data tables, experimental protocols, and visual workflows serve as a valuable resource for researchers and scientists engaged in the study and application of boronic acids. Further dedicated computational and experimental studies on the title compound are warranted to validate these predictions and fully elucidate its chemical and biological properties.
References
- 1. mdpi.com [mdpi.com]
- 2. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical studies of molecular complexes of theophylline with some phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. erepo.uef.fi [erepo.uef.fi]
Structural Analysis of 4-Methylbiphenyl-3-ylboronic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylbiphenyl-3-ylboronic acid is a biphenyl derivative containing a boronic acid functional group at the meta-position of one of the phenyl rings and a methyl group at the para-position of the same ring. This compound is of interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the boronic acid moiety, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. This technical guide provides an overview of the structural aspects of this compound, including its chemical properties and a general methodology for its synthesis and characterization. Due to the limited availability of specific experimental data for this particular isomer in public databases, this guide also presents data for closely related analogs to provide a predictive structural analysis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These are calculated or predicted values in the absence of comprehensive experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃BO₂ | - |
| Molecular Weight | 212.05 g/mol | - |
| CAS Number | 1438810-09-3 | [1] |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | Predicted: Soluble in organic solvents like methanol, DMSO, and THF; sparingly soluble in water | - |
Synthesis and Characterization
General Synthetic Protocol
The synthesis of this compound can be conceptually approached via a Grignard or organolithium reaction starting from a suitably substituted biphenyl precursor.
Reaction Scheme:
Caption: General synthetic workflow for arylboronic acids.
Methodology:
-
Formation of the Organometallic Reagent: 3-Bromo-4-methylbiphenyl is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent. Alternatively, an organolithium reagent can be formed by reacting 3-bromo-4-methylbiphenyl with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures.
-
Borylation: The freshly prepared organometallic reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous solvent at low temperature (typically -78 °C).
-
Hydrolysis: The resulting boronate ester intermediate is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Predicted Spectroscopic Data
In the absence of specific experimental spectra for this compound, the following table provides predicted key spectroscopic features based on data from analogous compounds.
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.0 ppm), Methyl protons (singlet, ~δ 2.4 ppm), Boronic acid protons (broad singlet, variable chemical shift) |
| ¹³C NMR | Aromatic carbons (δ 120-145 ppm), Methyl carbon (~δ 21 ppm), Carbon attached to boron (broad signal) |
| IR (Infrared) | O-H stretch (broad, ~3300 cm⁻¹), C-H stretch (aromatic, ~3030 cm⁻¹), C=C stretch (aromatic, ~1600, 1480 cm⁻¹), B-O stretch (~1350 cm⁻¹) |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (212.05 m/z) and characteristic fragmentation pattern of biphenyl compounds. |
Structural Considerations and Reactivity
The key structural features of this compound are the two phenyl rings, which are not expected to be coplanar due to steric hindrance, and the boronic acid group. The boronic acid moiety is a versatile functional group with several important chemical properties and applications.
Suzuki-Miyaura Cross-Coupling
The primary application of arylboronic acids in drug development and materials science is their use in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate.
References
A Technical Guide to 4-Methylbiphenyl-3-ylboronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbiphenyl-3-ylboronic acid (CAS No. 1438810-09-3) is a specialized organic building block that has garnered significant interest within the pharmaceutical and materials science sectors. Its unique structural features, combining a biphenyl scaffold with a reactive boronic acid moiety, make it a valuable precursor for the synthesis of complex organic molecules. This guide provides an in-depth overview of its commercial availability, key chemical properties, a detailed synthetic protocol, and its primary application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The biphenyl structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The ability to introduce specific substitution patterns on the biphenyl core, facilitated by reagents like this compound, is crucial for optimizing the pharmacological properties of new chemical entities.[2][3]
Commercial Availability and Suppliers
This compound is available from a number of specialized chemical suppliers. Researchers can source this compound from companies that focus on providing building blocks for research and development.
Key Suppliers:
-
AOBChem: A leading supplier of building blocks and pharmaceutical intermediates with a significant catalog of boronic acids and esters.[4][5][6][7]
-
Manchester Organics: A global leader in fluorination and high-pressure chemistry, offering a wide range of fine organic chemicals, including boronic acids.[8][9]
It is recommended to contact these suppliers directly to obtain the most current information on pricing, availability, and purity specifications.
Physicochemical and Quantitative Data
| Property | Value |
| CAS Number | 1438810-09-3 |
| Molecular Formula | C₁₃H₁₃BO₂ |
| Molecular Weight | 212.06 g/mol |
| IUPAC Name | (4-Methyl-[1,1'-biphenyl]-3-yl)boronic acid |
| Typical Purity | ≥95% (as specified by various suppliers) |
| Physical State | Solid |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a suitable Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. A common precursor for this synthesis is 3-bromo-4-methylbiphenyl.
Reaction Scheme:
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Esters - Catalog [aobchem.com]
- 5. AOBChem USA - Leading Supplier of Chemical Building Blocks [aobchem.com]
- 6. Corporate Profile [aobchem.com]
- 7. AOBChem USA - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. manchesterorganics.com [manchesterorganics.com]
Methodological & Application
Application Notes: 4-Methylbiphenyl-3-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
4-Methylbiphenyl-3-ylboronic acid is a versatile bifunctional organic building block utilized in the synthesis of complex molecular architectures. Its structure, featuring a biphenyl backbone with a reactive boronic acid moiety, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is one of the most efficient methods for carbon-carbon bond formation. This reaction is distinguished by its mild conditions, tolerance to a wide variety of functional groups, and the commercial availability of its key reagents. These characteristics make this compound a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials such as those used in organic light-emitting diodes (OLEDs).
Core Application: Synthesis of Terphenyl and Poly-aryl Derivatives
The primary application of this compound is in the synthesis of substituted terphenyls and other poly-aryl systems. By coupling with various aryl halides or triflates, researchers can introduce a 4-methylbiphenyl unit into a target molecule, thereby modulating its steric, electronic, and conformational properties. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. A base is essential for the reaction to proceed, as it activates the boronic acid for the transmetalation step.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling using this compound is influenced by the choice of coupling partner, catalyst, ligand, base, and solvent system. The following table summarizes representative reaction conditions and outcomes for the synthesis of various terphenyl derivatives.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
| Coupling Partner (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 92 |
| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 16 | 88 |
| 2-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 75 |
| 1-Chloro-3-cyanobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | t-Amyl Alcohol | 100 | 24 | 85 |
| 4-Bromobenzaldehyde | Pd(PPh₃)₄ (3) | - | Ba(OH)₂ (2.0) | n-Propanol/H₂O (5:1) | 90 | 12 | 90 |
Note: The data presented are representative examples based on established Suzuki-Miyaura coupling methodologies. Yields are for isolated, purified products. Reaction conditions should be optimized for each specific substrate combination.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Terphenyl Derivative via Suzuki-Miyaura Coupling
This protocol outlines a general method for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (Ar-X) (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Deionized water
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst, and the base.
-
Inert Atmosphere: Equip the flask with a condenser and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent followed by deionized water (typically in a 4:1 to 10:1 organic solvent to water ratio).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure terphenyl product.
Visualizations
Catalytic Cycle and Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura reaction and a typical experimental workflow for synthesizing terphenyl derivatives.
Applications of 4-Methylbiphenyl-3-ylboronic Acid in Organic Synthesis: A Detailed Guide for Researchers
Introduction: 4-Methylbiphenyl-3-ylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex biaryl structures. These structures are pivotal in the development of pharmaceuticals and advanced materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on the utility of this compound in the synthesis of bioactive molecules, with a special emphasis on its role in the creation of kinase inhibitors.
Key Application: Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), catalyzed by a palladium complex. The resulting substituted biphenyls are key scaffolds in many biologically active compounds.
A significant example of the application of a structurally related core is in the synthesis of Nilotinib , a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] The core structure of Nilotinib features a 4-methyl-3-aminobiphenyl moiety, which can be synthesized via a Suzuki-Miyaura coupling, highlighting the importance of substituted biphenylboronic acids in medicinal chemistry.
Experimental Workflow for Suzuki-Miyaura Coupling
The general workflow for a Suzuki-Miyaura coupling reaction involving an arylboronic acid is depicted below.
References
Application Notes and Protocols for 4-Methylbiphenyl-3-ylboronic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbiphenyl-3-ylboronic acid is a versatile building block in organic synthesis, primarily utilized as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. Its most prominent application is in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of complex biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a wide range of biologically active compounds, making this compound a valuable reagent in medicinal chemistry and drug discovery.[3][4][5] The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide variety of boronic acids.[2][6]
Key Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction facilitates the synthesis of unsymmetrical biaryls by reacting an organoboron compound, such as this compound, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.[2][7] A base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[6]
General Reaction Scheme:
Experimental Protocols
Below are detailed protocols for the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the solvent system (e.g., toluene/water 4:1 v/v) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture. If using a solid catalyst, it can be added along with the other solids.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.[8]
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent to the vial.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Data Presentation
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 81 | [1] |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd (nanoparticles) | K₂CO₃ | Water | 110 | 3 | >95 | [9] |
| 4-Iodoanisole | Pd(OAc)₂ (0.02) | K₂CO₃ | Acetone/Water | Reflux | 0.5 | 90 | [7] |
| 3-Bromobenzoic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | Water | RT | 4 | 96 | [10] |
| Aryl Chloride | Pd₂(dba)₃/P(t-Bu)₃ (1-2) | K₃PO₄ | Dioxane | 80-100 | 24 | 70-98 | [6] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the typical workflow for a Suzuki-Miyaura coupling experiment using this compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Concluding Remarks
This compound is a key reagent for the synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. The protocols and data provided herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development. The versatility and robustness of this reaction make it an indispensable tool for the construction of molecular libraries for screening and the synthesis of target bioactive compounds.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes: 4-Methylbiphenyl-3-ylboronic Acid as a Versatile Building Block for Potent Bioactive Molecules
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative angiotensin II receptor blockade in healthy volunteers: the importance of dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Palladium-Catalyzed Cross-Coupling of 4-Methylbiphenyl-3-ylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryls and substituted aromatic compounds. 4-Methylbiphenyl-3-ylboronic acid is a valuable building block for the synthesis of complex polyaromatic structures, including active pharmaceutical ingredients and organic electronic materials. The palladium-catalyzed cross-coupling of this boronic acid with various aryl and heteroaryl halides provides a direct route to construct terphenyl and more complex architectures.
Mechanism of Action
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through a series of well-defined steps involving a palladium catalyst. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation of the boronic acid, a step often facilitated by a base, to form a diaryl-Pd(II) complex. The final step is reductive elimination, which yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, especially with sterically hindered substrates like this compound.
Advantages of Palladium Catalysis
Palladium catalysts offer several advantages for the cross-coupling of this compound:
-
High Efficiency and Selectivity: Modern palladium catalysts, particularly those with bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, exhibit high turnover numbers and yields, even with challenging substrates.[1][2][3][4]
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups on both the boronic acid and the coupling partner, minimizing the need for protecting groups.[3]
-
Versatility: A broad array of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates can be successfully coupled.[1]
-
Green Chemistry Aspects: Recent advancements have led to the development of catalytic systems that can be used in environmentally benign solvents like water, and some catalysts can be recycled and reused.[5][6]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of arylboronic acids, which can be adapted for this compound.
Table 1: Catalyst and Ligand Screening for the Coupling of an Aryl Bromide
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 80 | 16 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF/H₂O | 80 | 24 | 85 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 90 | 18 | 88 |
Data is representative and based on couplings of sterically hindered arylboronic acids.
Table 2: Substrate Scope with an Optimized Catalyst System
Catalyst System: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄, Toluene, 100 °C
| Entry | Aryl Halide | Product | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-4'-methylbiphenyl | 12 | 96 |
| 2 | 1-Chloro-4-nitrobenzene | 4'-Methyl-3-(4-nitrophenyl)biphenyl | 16 | 89 |
| 3 | 2-Bromopyridine | 4'-Methyl-3-(pyridin-2-yl)biphenyl | 18 | 85 |
| 4 | 1-Iodo-3,5-dimethylbenzene | 3-(3,5-Dimethylphenyl)-4'-methylbiphenyl | 10 | 98 |
Products are hypothetical based on the coupling of this compound with the indicated aryl halide.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (1.5 mmol).
-
Add this compound (1.2 mmol) and the aryl bromide (1.0 mmol).
-
Add anhydrous toluene (5 mL).
-
The flask is sealed and the reaction mixture is stirred and heated to 100 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired terphenyl derivative.
Protocol 2: Aqueous Suzuki-Miyaura Cross-Coupling
This protocol is adapted for water as a solvent, offering a greener alternative.
Materials:
-
This compound
-
Aryl halide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Degassed water
-
Toluene or other suitable organic solvent for extraction
Procedure:
-
To a round-bottom flask, add this compound (1.5 mmol), the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Add degassed water (10 mL).
-
The flask is fitted with a reflux condenser and the mixture is heated to 80-100 °C with vigorous stirring.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with an organic solvent (e.g., toluene or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization or column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Decision tree for catalyst selection in Suzuki-Miyaura coupling.
References
- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Methylbiphenyl-3-ylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-methylbiphenyl-3-ylboronic acid with a variety of aryl halides. This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and terphenyl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide.[1] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its components.[2]
General Reaction Scheme
The fundamental transformation involves the coupling of this compound with an aryl halide (Ar-X, where X = I, Br, or Cl) in the presence of a palladium catalyst and a base.
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. For general applications, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice.[3] For more challenging couplings, particularly with aryl chlorides, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands such as SPhos or XPhos, often in combination with palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), are employed.[4]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[1] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving the reactants and facilitating the interaction of the aqueous and organic phases. A mixture of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran (THF)) and water is frequently used.[3]
-
Reaction Temperature: Most Suzuki-Miyaura couplings are conducted at elevated temperatures, typically ranging from 60 to 110 °C, to ensure a reasonable reaction rate.[5] Microwave irradiation can also be employed to accelerate the reaction.[3]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl iodides and bromides are the most common coupling partners due to their higher reactivity. The coupling of aryl chlorides is more challenging and often requires more active catalyst systems.[6]
Comparative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various classes of aryl halides. These are representative examples, and optimization may be required for specific substrates.
| Aryl Halide (Example) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%) | K₃PO₄ (2 eq) | Dioxane/H₂O | 100 | 18 | 75-85 |
| 2-Chloropyridine | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ (2 eq) | t-BuOH/H₂O | 100 | 24 | 65-75 |
| 4-Iodotoluene | Pd(OAc)₂ (1 mol%) | Na₂CO₃ (2 eq) | DME/H₂O | 90 | 8 | >95 |
Detailed Experimental Protocols
Protocol 1: Standard Coupling with an Aryl Bromide (e.g., 4-Bromoanisole)
This protocol is suitable for routine Suzuki-Miyaura couplings with common aryl bromides.
Materials:
-
This compound (1.1 eq)
-
4-Bromoanisole (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of inert gas.
-
Add a solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired terphenyl derivative.
Protocol 2: Coupling with an Activated Aryl Chloride (e.g., 1-Chloro-4-nitrobenzene)
This protocol is designed for the more challenging coupling of an electron-deficient aryl chloride and requires a more active catalyst system.
Materials:
-
This compound (1.2 eq)
-
1-Chloro-4-nitrobenzene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
SPhos (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine this compound, 1-chloro-4-nitrobenzene, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add Pd₂(dba)₃ and SPhos under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 10:1 ratio).
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction progress by LC-MS. The reaction may require up to 18 hours for complete conversion.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the logical steps involved in performing a Suzuki-Miyaura coupling reaction, from planning to product isolation.
References
Application Notes and Protocols: Synthesis of Biphenyl Derivatives using 4-Methylbiphenyl-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biphenyl derivatives utilizing 4-Methylbiphenyl-3-ylboronic acid. The primary method described is the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of C-C bonds.[1][2][3] Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in many biologically active compounds and functional materials.[4][5][6][7]
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[8][9] This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[9] this compound serves as a key building block for introducing the 4-methylbiphenyl-3-yl moiety into target molecules.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the synthesis of a biphenyl derivative. The specific aryl halide, catalyst, base, and solvent system may be optimized for each specific substrate.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling reaction to synthesize biphenyl derivatives. The data is representative and may vary depending on the specific substrates and optimized conditions.
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Toluene/H₂O | 110 | 8 | ~95 | [10] |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 | [9] |
| 2-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 90 | [11] |
| 4-Iodoanisole | Pd(OAc)₂ (0.01) | K₂CO₃ | Acetone/H₂O | Reflux | 0.5 | 99 | [12] |
| 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 | [13] |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: General Synthesis Workflow
Caption: A typical workflow for the synthesis of biphenyl derivatives.
Applications in Drug Development
Biphenyl derivatives are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities.[4][5] The 4-methylbiphenyl moiety, in particular, can be a key structural element in the design of new therapeutic agents. The synthesis of novel derivatives using this compound allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. Potential applications of these derivatives include their use as anti-inflammatory agents, anticancer agents, and antivirals.[2][4][7]
Diagram 3: Role in Drug Discovery Funnel
Caption: The role of biphenyl derivative synthesis in the drug discovery process.
Disclaimer: The provided protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting. All chemical reactions should be carried out with appropriate safety precautions. Reaction conditions may require optimization for specific substrates.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Application Note: A Scalable Two-Step Synthesis Protocol for 4-Methylbiphenyl-3-ylboronic Acid
Abstract
This application note provides a detailed, two-step protocol for the large-scale synthesis of 4-Methylbiphenyl-3-ylboronic acid, a key building block in medicinal chemistry and materials science. The synthesis begins with the regioselective bromination of commercially available 4-methylbiphenyl to yield the key intermediate, 3-bromo-4-methylbiphenyl. This intermediate is subsequently converted to the target boronic acid via a Grignard reaction followed by borylation with triisopropyl borate and subsequent hydrolysis. The protocol is designed for scalability, with a focus on process safety, yield optimization, and purification. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.
Introduction
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound is a valuable bifunctional building block, incorporating a biphenyl scaffold with a boronic acid moiety for further functionalization. Its structure is relevant in the development of active pharmaceutical ingredients (APIs) and advanced functional materials.
The protocol detailed herein presents a robust and scalable pathway to synthesize this compound with high purity. The two-step process is designed to be efficient and adaptable to standard large-scale laboratory or pilot plant settings.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-methylbiphenyl
This procedure details the electrophilic bromination of 4-methylbiphenyl. The methyl and phenyl groups direct the bromination primarily to the position ortho to the methyl group and meta to the phenyl group.
Materials and Reagents:
-
4-Methylbiphenyl
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Reaction Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-methylbiphenyl (1.0 eq) and dichloromethane (DCM, 5-10 vol). Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
NBS Addition: Slowly add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA, 0.2 eq) via the addition funnel over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the mixture to 10 °C and slowly quench by adding saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution until the pH is neutral (pH ~7).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by recrystallization from hexanes or another suitable solvent system to obtain 3-bromo-4-methylbiphenyl as a solid.
Step 2: Synthesis of this compound
This procedure describes the conversion of the aryl bromide to the corresponding boronic acid using a Grignard-mediated borylation.
Materials and Reagents:
-
3-Bromo-4-methylbiphenyl
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal (as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate [B(O-i-Pr)₃]
-
Hydrochloric acid (HCl), 2 M
-
Toluene
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a multi-neck reactor equipped with a condenser, mechanical stirrer, thermometer, and nitrogen inlet.
-
Charge the reactor with magnesium turnings (1.2 eq) and a single crystal of iodine.
-
Add a small portion (~10%) of a solution of 3-bromo-4-methylbiphenyl (1.0 eq) in anhydrous THF (3-5 vol) to the magnesium.
-
Gently heat the mixture to initiate the Grignard reaction (indicated by color change and gentle reflux).
-
Once initiated, add the remaining aryl bromide solution dropwise via an addition funnel, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at a gentle reflux for an additional 1-2 hours until most of the magnesium is consumed. Cool the Grignard solution to room temperature.
-
-
Borylation:
-
In a separate dry reactor, charge triisopropyl borate (1.5 eq) and anhydrous THF (3-5 vol).
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent to the cold borate solution via cannula, keeping the internal temperature below -60 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture to 0 °C and slowly add 2 M HCl solution until the pH is acidic (pH 1-2). Stir vigorously for 1-2 hours.
-
Add toluene to extract the product. Separate the organic layer.
-
Extract the aqueous layer twice more with toluene.
-
Combine the organic layers and wash with brine.
-
-
Purification and Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
The crude boronic acid can be purified by slurrying or recrystallizing from a toluene/hexanes solvent system. Filter the resulting solid and dry under vacuum to yield pure this compound.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis on a 100g scale of the starting 4-methylbiphenyl. Yields and purities are representative and may vary based on specific reaction conditions and equipment.
| Parameter | Step 1: Bromination | Step 2: Borylation | Overall |
| Starting Material | 4-Methylbiphenyl | 3-Bromo-4-methylbiphenyl | 4-Methylbiphenyl |
| Starting Mass/Equiv. | 100 g / 1.0 eq | 120 g / 1.0 eq | 100 g |
| Product | 3-Bromo-4-methylbiphenyl | This compound | This compound |
| Theoretical Yield | 147 g | 104 g | 135 g |
| Actual Yield | 120 - 132 g | 78 - 88 g | 64 - 72 g |
| Yield (%) | 82 - 90% | 75 - 85% | 47 - 53% |
| Purity (by HPLC) | >98% | >99% | >99% |
Workflow Visualization
The following diagram illustrates the logical flow of the two-step synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
General: All operations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Reagents:
-
N-Bromosuccinimide (NBS): Corrosive and a strong oxidizing agent. Avoid contact with skin and eyes.
-
Trifluoroacetic acid (TFA): Highly corrosive and toxic. Handle with extreme care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
Grignard Reagents: Highly reactive, flammable, and water-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Triisopropyl borate: Flammable liquid.
-
-
Procedures: The initiation of the Grignard reaction can be exothermic. Ensure adequate cooling is available and add the aryl bromide solution slowly to control the reaction rate. The quenching and hydrolysis steps with acid are also exothermic and should be performed slowly with efficient cooling.
Application Notes and Protocols for the Purification of Products from 4-Methylbiphenyl-3-ylboronic Acid Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Methylbiphenyl-3-ylboronic acid is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. These structures are significant scaffolds in medicinal chemistry and materials science. The successful synthesis of the target biaryl compound is critically dependent on the effective purification of the product from a mixture of unreacted starting materials, catalyst residues, and reaction byproducts. This document provides detailed protocols and application notes for common and effective purification methods for products derived from reactions involving this compound.
Overview of Common Impurities
Products from Suzuki-Miyaura coupling reactions involving this compound are typically contaminated with several types of impurities:
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Boronic Acid-Related Impurities: Boronic acid anhydrides (boroxines) and products of protodeboronation. Arylboronic acids can be weakly mutagenic and are often considered potential genotoxic impurities that require careful control.[1]
-
Homocoupled Products: Biphenyls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Catalyst Residues: Palladium catalysts (e.g., Pd(PPh₃)₄) and their degradation products.
-
Ligand-Related Impurities: Triphenylphosphine or its oxide (Ph₃P=O) if triphenylphosphine-based catalysts are used.
-
Inorganic Salts: Base (e.g., Na₂CO₃, K₃PO₄) used in the reaction.
General Purification Strategy
A multi-step purification strategy is typically employed, starting with a liquid-liquid extraction to remove the bulk of inorganic salts and highly polar impurities, followed by chromatography and/or crystallization to achieve high purity.
Caption: General workflow for purifying Suzuki-Miyaura coupling products.
Experimental Protocols
Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction
This initial step aims to remove inorganic bases, salts, and highly polar impurities like residual boronic acid.
Methodology:
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., THF, acetone), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Acidic Wash (Optional): Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to neutralize any remaining base.[2]
-
Basic Wash (Recommended): Wash the organic layer with an aqueous basic solution (e.g., 1-2 M NaOH or Na₂CO₃ solution) to remove unreacted this compound, which is acidic.[3][4] The boronic acid will partition into the aqueous layer as its boronate salt.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and some water-soluble impurities.
-
Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be subjected to further purification.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is the most common method for separating the desired biaryl product from non-polar byproducts (e.g., homocoupled arenes) and more polar impurities (e.g., triphenylphosphine oxide).
Methodology:
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a column with the slurry.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent (e.g., DCM). For less soluble materials, an adsorbent-based dry loading method is preferred.
-
Elution: Start the elution with a non-polar solvent system and gradually increase the polarity. The desired biaryl product is typically less polar than impurities like triphenylphosphine oxide but more polar than homocoupled byproducts.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for purification by flash column chromatography.
Protocol 3: Purification by Crystallization
Crystallization is an excellent method for purifying solid products, often yielding material of very high purity. The key is selecting an appropriate solvent or solvent system.[5][6]
Methodology:
-
Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[7] Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.
-
Dissolution: Place the crude or semi-purified solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture (e.g., in a water or oil bath) with stirring until the solid completely dissolves.[5]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.[5]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold crystallization solvent to remove any adhering impurities.[7]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 4: Scavenging of Boronic Acid
For applications requiring extremely low levels of residual boronic acid, scavenger resins can be employed.
Methodology:
-
Dissolve the crude organic product in a suitable solvent.
-
Add a scavenger resin designed to bind boronic acids, such as diethanolaminomethyl polystyrene (DEAM-PS).[1]
-
Stir the mixture for the recommended time (typically a few hours to overnight).
-
Filter off the resin. The resin-bound boronic acid is removed, leaving the purified product in the filtrate.
-
Concentrate the filtrate to recover the product.
Data Summary
The following table summarizes purification conditions reported for biaryl compounds synthesized via Suzuki-Miyaura coupling, which are applicable to products derived from this compound.
| Product Type | Purification Method | Conditions / Solvents | Yield | Purity/Observations | Reference |
| o-(p-Tolyl)benzonitrile | Column Chromatography | Silica gel; Eluent: 95/5 petroleum ether/ethyl acetate | 93% | Obtained as off-white crystals. | [2] |
| 4-Phenyl-3-(trifluoromethyl)-lactone | Column Chromatography | Silica gel; Eluent: hexane-AcOEt (8:1) | 92% | Obtained as a white solid. | [8] |
| 1-(4'-Methylbiphenyl-4-yl)-pyrrole | Column Chromatography | Silica gel; Eluent: hexane/CH₂Cl₂ (1:1) | 86% | Obtained as a beige solid. | [9] |
| General Biaryl Compound | Crystallization | Ethanol | High | A common technique for isolating the final product. | [2] |
| N-benzyl-4-phenylbutyramide | Crystallization/Chromatography | Recrystallized from ethyl acetate and hexane. | 94-95% | Mother liquor purified by flash chromatography. | [10] |
| Aryl Boronic Acids | Recrystallization | Hot ethanol | N/A | Suggested as a method for purifying the starting material. | [11] |
Reaction Scheme
The purification methods described are typically applied to the product of the following Suzuki-Miyaura reaction.
Caption: General Suzuki-Miyaura coupling using this compound.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
safe handling and storage procedures for 4-Methylbiphenyl-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 4-Methylbiphenyl-3-ylboronic acid, a member of the arylboronic acid class of compounds frequently utilized in organic synthesis, particularly in cross-coupling reactions. While specific data for this exact compound is not available, the following protocols are based on established best practices for structurally similar arylboronic acids.
Safety and Hazard Information
Arylboronic acids are generally stable compounds but require careful handling to avoid potential hazards. The primary risks associated with this class of compounds include irritation to the skin, eyes, and respiratory tract. Some arylboronic acids have been identified as potentially genotoxic impurities in active pharmaceutical ingredients (APIs)[1][2].
Table 1: General Safety and Hazard Data for Arylboronic Acids
| Parameter | General Information | Citation |
| Appearance | White to off-white solid | N/A |
| Stability | Generally stable under standard laboratory conditions. Sensitive to moisture and high heat. | [3][4] |
| Common Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [5] |
| Incompatibilities | Strong oxidizing agents, strong bases, and acids. | [6][7] |
| Storage Temperature | Room temperature (15–25°C / 59–77°F) in a dry place. | [3] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Equipment | Specification | Citation |
| Eye Protection | Safety glasses with side-shields or goggles. | [5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. | [8][9] |
| Skin and Body Protection | Laboratory coat. | [5][9] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [6] |
Experimental Protocols
3.1. Handling Protocol
This protocol outlines the steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Don all required PPE as specified in Table 2.
-
-
Weighing and Transfer:
-
Dissolution:
-
If preparing a solution, add the solid to the solvent slowly.
-
Be aware that boronic acids are generally soluble in organic solvents and have some solubility in water.[]
-
-
Post-Handling:
3.2. Storage Protocol
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Container:
-
Storage Environment:
-
Segregation:
3.3. Spill and Emergency Procedures
-
Small Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][9]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5][11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8][9]
-
Visualizations
Diagram 1: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Diagram 2: Storage Decision Tree for this compound
Caption: Decision tree for the proper storage of this compound.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. laballey.com [laballey.com]
- 4. borax.com [borax.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
common side products in 4-Methylbiphenyl-3-ylboronic acid couplings and their prevention
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions specifically tailored to couplings involving 4-Methylbiphenyl-3-ylboronic acid and similar arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of 4,4''-dimethyl-[1,1':3',1'':3'',1''']quaterphenyl, the homocoupled dimer of my boronic acid. What causes this and how can I prevent it?
A: This side product arises from the homocoupling of two molecules of this compound. This reaction is primarily promoted by the presence of dissolved oxygen in the reaction mixture and/or the presence of palladium(II) species before the catalytic cycle begins.[1] When a Pd(II) salt is used as a precatalyst, it is typically reduced to the active Pd(0) in situ. One pathway for this reduction is the homocoupling of the boronic acid.[1]
Prevention Strategies:
-
Rigorous Degassing: The most critical step is to remove dissolved oxygen. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent for an extended period (e.g., 30 minutes) before adding the catalyst. This is often referred to as a "nitrogen sparge".[2][3]
-
Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas (nitrogen or argon) throughout the entire process.[4]
-
Use of Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[2][5]
-
Pre-heating: Pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid can sometimes mitigate homocoupling.[4]
Q2: My desired product yield is low, and I am isolating 4-methylbiphenyl. What is this side product and how can I avoid its formation?
A: The isolation of 4-methylbiphenyl indicates that protodeboronation is occurring. This is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond from a proton source (like water or alcohol solvents).[6] This process can be catalyzed by the base used in the reaction and is often problematic for certain classes of boronic acids.[7][8]
Prevention Strategies:
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly suppress protodeboronation.[1][9] These esters are generally more stable and participate in the catalytic cycle effectively.[9]
-
"Slow Release" Strategies: Employing derivatives like MIDA boronates or organotrifluoroborates allows for the slow release of the boronic acid into the reaction medium. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing the opportunity for side reactions.[6]
-
Optimize Base and Solvent: The rate of protodeboronation is highly dependent on pH and reaction conditions.[6] A screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents may be necessary. Anhydrous conditions, where possible, can also reduce this side reaction.
-
Use Efficient Catalysts: Highly active catalysts that promote rapid catalytic turnover can increase the rate of the desired cross-coupling relative to the slower protodeboronation pathway.[6]
Q3: I am observing dehalogenation of my aryl halide partner. How can I address this?
A: Dehalogenation occurs when the aryl halide substrate is converted to an arene (Ar-H instead of Ar-X). This can happen after the initial oxidative addition step. The resulting palladium complex may react with a hydride source in the mixture (sometimes the solvent, like an alcohol, or an amine base) to form a palladium-hydride species, which then reductively eliminates to give the dehalogenated side product.[1]
Prevention Strategies:
-
Choice of Base and Solvent: Avoid using bases or solvents that can easily act as hydride donors. For example, if using an amine base, consider switching to an inorganic carbonate or phosphate base.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of reductive elimination versus side reactions. Screening different ligands may be beneficial.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues in Suzuki-Miyaura couplings.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst2. Protodeboronation of Boronic Acid3. Poor Substrate Reactivity (e.g., Aryl Chloride)4. Inappropriate Base/Solvent | 1. Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques.2. Confirm boronic acid starting material purity. Switch to a pinacol ester derivative.[1][9]3. For aryl chlorides, use more electron-rich, bulky phosphine ligands (e.g., Buchwald ligands). Increase reaction temperature.[10]4. Screen different bases (e.g., K₃PO₄, CsF) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O).[11][12] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen2. Pd(II) Pre-catalyst Reduction Pathway | 1. Degas solvent thoroughly with N₂ or Ar sparging for at least 30 minutes.[2][3] Maintain a positive inert gas pressure.2. Add a mild reducing agent like potassium formate.[5] Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄). |
| Significant Protodeboronation Side Product | 1. Boronic Acid Instability2. High pH / Basic Conditions3. Presence of Protic Solvents | 1. Convert boronic acid to its corresponding pinacol or MIDA ester to improve stability.[1][6]2. Screen milder bases. While base is required, excessively strong basic conditions can accelerate protodeboronation.[8]3. If possible for the specific reaction, explore anhydrous conditions. |
| Multiple Unidentified Side Products | 1. Reaction Temperature Too High2. Impure Starting Materials | 1. Lower the reaction temperature and monitor for longer reaction times.2. Verify the purity of the boronic acid, aryl halide, and solvent by NMR, GC-MS, or other appropriate techniques. |
Experimental Protocols
Protocol 1: General Coupling with Suppression of Homocoupling
This protocol incorporates measures to minimize the formation of the boronic acid homocoupling dimer.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Degassing: In a separate flask, degas the solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) by bubbling a subsurface stream of nitrogen gas through it for 30 minutes.[2][5]
-
Atmosphere Inerting: Evacuate and backfill the Schlenk flask with nitrogen three times. Add the degassed solvent to the flask via cannula.
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Coupling Using a Boronic Ester to Minimize Protodeboronation
This protocol is recommended when protodeboronation is a significant issue.
-
Ester Synthesis (if not commercially available): this compound can be converted to its pinacol ester by stirring with pinacol in a suitable solvent (e.g., THF or Toluene) with removal of water, often using a Dean-Stark apparatus or molecular sieves.
-
Reaction Setup: To a dry flask, add the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), and a suitable base (e.g., K₃PO₄, 3.0 eq).
-
Solvent and Catalyst: Add a degassed solvent (e.g., Toluene) and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).
-
Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed.
-
Workup: Perform an aqueous workup as described in Protocol 1, followed by purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle and Key Side Reactions
Caption: Suzuki catalytic cycle with pathways to common side products.
Troubleshooting Workflow for Suzuki-Miyaura Couplings
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methylbiphenyl-3-ylboronic Acid Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Methylbiphenyl-3-ylboronic acid and related arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials (e.g., aryl halides), homocoupled byproducts from the aryl halide (Ar-Ar), and products of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Additionally, boroxines (cyclic anhydrides of the boronic acid) can form, especially under dehydrating conditions.
Q2: What causes the decomposition of this compound during purification?
A2: The primary degradation pathway for arylboronic acids is protodeboronation, the cleavage of the C-B bond, which is often accelerated by acidic or basic conditions and elevated temperatures. Another common issue is the formation of boroxines (1,3,5-trioxa-2,4,6-triborinanes), which are cyclic trimers formed by the dehydration of three boronic acid molecules. This is a reversible process favored by the removal of water.
Q3: How can I assess the purity of my purified this compound?
A3: The purity of this compound can be accurately determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[2][3][4]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Provides a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.[5][6][7][8] Both ¹H and ¹¹B qNMR can be utilized.[5]
-
Elemental Analysis: Can determine the percentage of carbon, hydrogen, and other elements, which can be compared to the theoretical values.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Protodeboronation | Minimize exposure to strong acids or bases and high temperatures during workup and purification. |
| Formation of Boroxines | Ensure the final product is stored under anhydrous conditions. If boroxine formation is suspected, the boronic acid can often be regenerated by treatment with water. |
| Product Loss During Extraction | Ensure the pH of the aqueous phase is optimized for the extraction of the boronic acid. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume. |
| Product Adhesion to Silica Gel | If using column chromatography, consider using boric acid-impregnated silica gel or neutral alumina to minimize adsorption.[9] A different solvent system with a more polar modifier might also be effective. |
| Incomplete Crystallization | If recrystallizing, ensure the optimal solvent or solvent system is used. Slow cooling and scratching the flask can induce crystallization.[10] If the product "oils out," try redissolving in more of the good solvent and cooling even more slowly.[10][11] |
Issue 2: Persistent Impurities After Purification
| Impurity Type | Recommended Purification Strategy |
| Homocoupled Byproducts | These are often less polar than the desired boronic acid and can typically be separated by column chromatography. |
| Starting Materials (Aryl Halides) | Careful selection of the mobile phase for column chromatography should allow for separation based on polarity differences. |
| Protodeboronation Product | Separation can be challenging due to similar polarities. Preparative HPLC may be necessary for high purity. |
| Boroxine | Can often be converted back to the boronic acid by stirring with water. If separation is desired, their different polarity may allow for chromatographic separation. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extract the organic solution with a mild aqueous base (e.g., 1 M NaOH or NaHCO₃ solution). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.
-
Separate the aqueous layer containing the boronate salt.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3, causing the purified boronic acid to precipitate.
-
Extract the precipitated boronic acid back into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Expected Purity and Yield:
| Parameter | Value |
| Purity | >98% (by HPLC) |
| Yield | 70-90% |
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid boronic acids.
Procedure:
-
Select an appropriate solvent or solvent pair. A good solvent will dissolve the boronic acid at elevated temperatures but have low solubility at room temperature or below. Common solvents for arylboronic acids include toluene, heptane, or mixtures like ethyl acetate/hexanes.[9]
-
Dissolve the crude this compound in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Troubleshooting Recrystallization:
| Problem | Solution |
| Oiling out | Redissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly. Seeding with a small crystal of the pure product can also help.[11][12] |
| Low Recovery | The chosen solvent may be too good. Try a less polar solvent or a solvent mixture. Concentrate the mother liquor to obtain a second crop of crystals.[11] |
| No Crystals Form | The solution may be too dilute; evaporate some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[11][13] |
Protocol 3: Purification by Flash Column Chromatography
Flash chromatography is a rapid method for purifying larger quantities of material.
Procedure:
-
Select a suitable mobile phase by thin-layer chromatography (TLC) analysis. Aim for an Rf value of 0.2-0.4 for the desired product. A common eluent system for arylboronic acids is a gradient of ethyl acetate in hexanes or heptane.
-
Pack a silica gel column with the chosen eluent. To mitigate issues with product streaking or decomposition on silica, consider using silica gel impregnated with boric acid.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Typical Column Chromatography Parameters:
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient elution, e.g., 5% to 30% Ethyl Acetate in Hexanes |
| Typical Yield | 60-85% |
| Purity | >97% (by HPLC) |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Step-by-step workflow for the acid-base extraction purification method.
Caption: Equilibrium between a boronic acid and its corresponding boroxine.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Home Page [chem.ualberta.ca]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Methylbiphenyl-3-ylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methylbiphenyl-3-ylboronic acid in cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst and ligand systems for reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated. | • Ensure proper degassing of solvents and reaction vessel to remove oxygen. • Use a fresh, high-quality palladium precursor. • Consider using a pre-catalyst that is more readily activated. |
| Inefficient Ligand: The chosen phosphine ligand may not be suitable for the specific substrates. | • Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or RuPhos, which can promote oxidative addition and stabilize the palladium center. • Screen a variety of ligands to find the optimal choice for your system. | |
| Incorrect Base: The base may not be strong enough or may be sterically hindered. | • Try a stronger base such as K₃PO₄ or Cs₂CO₃. • Ensure the base is finely powdered and anhydrous if required by the reaction conditions. | |
| Suboptimal Solvent: The solvent system may not be appropriate for the reaction. | • Experiment with different solvent systems, such as dioxane/water, toluene/water, or DMF. The addition of water is often crucial for the transmetalation step.[1] | |
| Protodeboronation (Cleavage of the C-B bond) | Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the cleavage of the boronic acid group. | • Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. • Use a more active catalyst system that allows for milder reaction conditions. |
| Inappropriate Base: Some bases can promote protodeboronation. | • Switch to a milder base like K₂CO₃ or consider using fluoride ions (e.g., CsF) which can activate the boronic acid without promoting significant protodeboronation. | |
| Presence of Protic Solvents: Water or alcohols in excess can contribute to this side reaction. | • Carefully control the amount of water in the reaction mixture. While some water is often necessary, an excess can be detrimental. | |
| Formation of Homocoupling Byproducts | Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate can react with another molecule of the aryl halide. | • Optimize the base and solvent to facilitate the formation of the boronate species and its transfer to the palladium center. |
| Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid. | • Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). | |
| Difficulty in Product Purification | Residual Palladium: The final product may be contaminated with palladium residues. | • Use a palladium scavenger resin or perform an activated carbon treatment to remove residual palladium. |
| Co-elution with Byproducts: The desired product may have similar polarity to byproducts. | • Optimize the reaction conditions to minimize byproduct formation. • Explore different chromatography conditions (e.g., different solvent systems or stationary phases). |
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst and ligand to try for a Suzuki-Miyaura coupling with this compound?
A1: A good starting point for many Suzuki-Miyaura reactions is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for a wide range of arylboronic acids and can often provide good yields even with challenging substrates.
Q2: My reaction is not going to completion. What should I try first?
A2: If your reaction has stalled, the first parameters to investigate are typically the base and temperature. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can often improve the reaction rate. If the catalyst and reactants are stable at higher temperatures, gradually increasing the reaction temperature may also drive the reaction to completion.
Q3: I am observing significant protodeboronation of my this compound. How can I minimize this?
A3: Protodeboronation is a common side reaction. To minimize it, you can try using milder reaction conditions, such as a lower temperature and a less aggressive base. Alternatively, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, before the coupling reaction can significantly reduce protodeboronation.
Q4: Is water necessary in my Suzuki-Miyaura reaction?
A4: In many cases, the presence of a small amount of water is crucial for the Suzuki-Miyaura coupling to proceed efficiently. Water facilitates the dissolution of the base and is believed to play a key role in the transmetalation step. However, the optimal amount of water should be determined experimentally, as excess water can lead to side reactions like protodeboronation.
Q5: Can I use an aryl chloride as a coupling partner with this compound?
A5: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. To successfully couple an aryl chloride, you will likely need a more active catalyst system. This typically involves the use of specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands) in combination with a palladium precursor.
Data Presentation
Table 1: Effect of Catalyst and Ligand on the Yield of Biaryl Product
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF | 90 | 12 | 78 |
| 4 | PdCl₂(dppf) (2) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 85 |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |
| 2 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 95 |
| 4 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90 |
| 5 | Pd₂(dba)₃ / SPhos | K₃PO₄ | DMF | 100 | 10 | 85 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 8-12 hours), or until the reaction is complete as monitored by TLC or GC/MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
stability and decomposition of 4-Methylbiphenyl-3-ylboronic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylbiphenyl-3-ylboronic acid. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on stability and decomposition under common reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield or Failed Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Low or no formation of the desired biphenyl product.
-
Presence of significant amounts of 4-methylbiphenyl (protodeborylation byproduct).
-
Recovery of unreacted starting materials.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Protodeborylation | This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 4-methylbiphenyl.[1][2] This can be exacerbated by prolonged reaction times, high temperatures, and the presence of excess base and water. | Minimizing Protodeborylation: 1. Reagent Purity: Ensure the boronic acid is pure and dry. Impurities can catalyze decomposition. 2. Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. 3. Base Selection: Use the mildest effective base. Consider using bases like K₃PO₄ or Cs₂CO₃, which are often effective and can sometimes reduce the rate of protodeborylation. Anhydrous conditions with certain bases may require a small amount of water to be effective. 4. Solvent Choice: Anhydrous solvents such as dioxane or THF are generally preferred. 5. Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions. Run the reaction at the lowest temperature that provides a reasonable reaction rate. 6. Boronic Ester Formation: In cases of severe protodeborylation, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction. |
| Boroxine Formation | Boronic acids can reversibly dehydrate to form cyclic boroxines, which can be less reactive in some catalytic cycles.[3][4] This equilibrium is influenced by temperature and the presence of water. | Managing Boroxine Equilibrium: 1. Storage: Store this compound in a desiccator to minimize water absorption and subsequent boroxine formation. 2. Reaction Setup: While boroxine formation is reversible, ensuring appropriate reaction conditions for the Suzuki coupling (e.g., presence of a base and the catalytic cycle intermediates) will drive the equilibrium towards the reactive boronic acid species. The presence of water in the reaction mixture can hydrolyze the boroxine back to the boronic acid.[5] |
| Catalyst Inactivity | The palladium catalyst may be deactivated or the chosen ligand may not be optimal for this specific substrate. | Optimizing Catalytic System: 1. Catalyst Screening: If standard catalysts like Pd(PPh₃)₄ are ineffective, screen other palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands like XPhos, SPhos). 2. Catalyst Loading: Ensure an adequate catalyst loading (typically 1-5 mol%). |
| Poor Solubility | The boronic acid or other reactants may not be fully soluble in the chosen solvent system, leading to a heterogeneous reaction mixture and slow reaction rates. | Improving Solubility: 1. Solvent System: Use a solvent or a co-solvent system that ensures the solubility of all reactants at the reaction temperature. Common choices include toluene, dioxane, THF, and DMF, often with an aqueous phase for the base. 2. Temperature: Gently heating the reaction mixture can improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound under Suzuki-Miyaura reaction conditions?
A1: The two primary decomposition pathways for arylboronic acids, including this compound, under typical Suzuki-Miyaura conditions are:
-
Protodeborylation: This is the protonolysis of the carbon-boron bond, resulting in the formation of 4-methylbiphenyl as a byproduct. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[1][2]
-
Boroxine Formation: This is the intermolecular dehydration of three boronic acid molecules to form a six-membered cyclic anhydride called a boroxine. This process is reversible, and the equilibrium between the boronic acid and the boroxine is dependent on factors such as concentration, solvent, and temperature.[3][4][6]
Q2: How can I detect the formation of byproducts like 4-methylbiphenyl and the corresponding boroxine?
A2:
-
4-Methylbiphenyl (Protodeborylation Product): This byproduct can be readily identified by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum to an authentic sample. ¹H NMR spectroscopy can also be used to identify the characteristic signals of 4-methylbiphenyl in the crude reaction mixture.
-
Boroxine: The formation of the boroxine of this compound can be monitored by ¹H and ¹¹B NMR spectroscopy. The chemical shifts of the aromatic protons and the boron atom will be different for the boronic acid and the boroxine.
Q3: Is there quantitative data available for the stability of this compound?
-
Boroxine Formation: The formation of boroxines from arylboronic acids is generally an entropically driven process, favored at higher temperatures due to the release of water molecules.[3][4] For para-substituted phenylboronic acids, electron-donating groups have been shown to favor boroxine formation.[4] The methyl group in this compound is weakly electron-donating. The following table provides thermodynamic parameters for the formation of various tris(4-substituted phenyl)boroxines, which can serve as a qualitative guide.
| Substituent (R) on Phenylboronic Acid | Keq (M⁻²) at 298 K in CDCl₃ | ΔH (kJ/mol) | ΔS (J/mol·K) |
| OMe | 1.40 | 10.8 | 56.4 |
| Me | 0.45 | 14.5 | 59.8 |
| H | 0.13 | 14.3 | 37.8 |
| F | 0.08 | 15.2 | 41.8 |
| Cl | 0.07 | 16.4 | 45.6 |
| CO₂Me | 0.01 | 17.7 | 42.2 |
| Data adapted from studies on para-substituted phenylboronic acids and can be used for estimation purposes. |
-
Protodeborylation: The rate of protodeborylation is highly dependent on the electronic nature of the aryl group and the reaction pH. Electron-withdrawing groups generally increase the rate of protodeborylation. While specific kinetic data for this compound is not available, studies on other arylboronic acids show that the half-life can range from seconds to months depending on the substrate and conditions.[7][8][9][10]
Q4: What is the recommended storage procedure for this compound to ensure its stability?
A4: To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from moisture. This helps to minimize the formation of the corresponding boroxine through dehydration.
Visualizing Reaction Pathways
To aid in understanding the processes discussed, the following diagrams illustrate the key reaction pathways.
Figure 1. Simplified workflow of the Suzuki-Miyaura catalytic cycle.
Figure 2. Primary decomposition pathways of this compound.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Research Portal [ecscholar.eckerd.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LJMU Research Online [researchonline.ljmu.ac.uk]
identification of impurities in commercial 4-Methylbiphenyl-3-ylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Methylbiphenyl-3-ylboronic acid. The information provided will assist in the identification of potential impurities and offer guidance on analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from the synthetic process and potential degradation. These are broadly categorized as:
-
Process-Related Impurities: These are byproducts formed during the synthesis. A common synthetic route is the Suzuki-Miyaura coupling, which can lead to:
-
Homocoupling byproducts: Such as 4,4'-dimethylbiphenyl (from the coupling of two toluene-derived molecules) and 3,3'-dimethylbiphenyl.
-
Starting materials: Unreacted precursors like 3-bromo-4-methyltoluene or other halogenated intermediates.
-
Deboronated byproduct: 4-methylbiphenyl, formed by the loss of the boronic acid group.
-
-
Degradation Products: Arylboronic acids can degrade over time or under certain conditions.
-
Oxidative degradation products: Exposure to air can lead to the formation of phenolic impurities.
-
Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic boroxines, especially upon heating or under vacuum.
-
-
Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., toluene, THF, acetone) and residual palladium catalyst may be present.
Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A2: An unexpected peak in your HPLC chromatogram could be one of the impurities mentioned above. A systematic approach to identification is recommended:
-
Review the Synthesis Route: If available, the certificate of analysis or information from the supplier about the synthetic route can provide clues about likely process-related impurities.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can help determine its molecular weight and elemental composition, which can then be matched against potential impurity structures.
-
Spiking Studies: If you have a reference standard for a suspected impurity, inject a small amount of it along with your sample. An increase in the peak area of the unknown peak confirms its identity.
-
Forced Degradation Studies: To identify potential degradation products, subject a sample of your this compound to stress conditions (e.g., heat, light, acid, base, oxidation). Analyze the stressed sample by HPLC to see if the unknown peak is formed.
Q3: My quantification of this compound is inconsistent. What could be the cause?
A3: Inconsistent quantification is often related to the inherent instability of boronic acids.
-
Formation of Boroxines: As mentioned, boronic acids can form boroxines (cyclic anhydrides). This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by the solvent, temperature, and concentration, leading to variable analytical results. To minimize this, ensure consistent sample preparation procedures and consider using a mobile phase that favors the boronic acid form.
-
On-column Degradation: Some HPLC stationary phases can contribute to the degradation of boronic acids. Using a column with low silanol activity can help mitigate this issue.
-
Sample Stability: Prepare samples fresh and analyze them promptly. If storage is necessary, keep them in a cool, dark place, and under an inert atmosphere if possible.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound | Interaction with residual silanols on the HPLC column. | Use a base-deactivated column or a column with end-capping. The addition of a small amount of a competitive base (e.g., triethylamine) to the mobile phase can also improve peak shape. |
| Multiple peaks observed for the main component | Formation of boroxine anhydride. | Adjust the mobile phase pH. Often, a slightly acidic mobile phase can help to hydrolyze the boroxine back to the boronic acid, resulting in a single peak. |
| Inconsistent retention times | Fluctuation in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
| Ghost peaks appearing in the chromatogram | Carryover from previous injections or contamination in the mobile phase. | Implement a robust needle wash protocol. Use high-purity solvents and freshly prepared mobile phases. |
GC-MS Analysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No peak observed for this compound | Boronic acids are generally not volatile enough for direct GC analysis and can degrade at high temperatures. | Derivatization is typically required. Convert the boronic acid to a more volatile and stable ester (e.g., a pinacol ester) before GC-MS analysis. |
| Broad peaks for derivatized analyte | Incomplete derivatization or degradation in the injector port. | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Use a deactivated injector liner and optimize the injector temperature. |
| Presence of siloxane peaks in the chromatogram | Bleed from the GC column or contamination from glassware. | Condition the GC column according to the manufacturer's instructions. Ensure all glassware is thoroughly cleaned and rinsed with a non-silicon-based solvent. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is suitable for the separation and quantification of this compound and its common process-related impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities and Derivatized Boronic Acid
This method is suitable for the analysis of volatile impurities and can be adapted for the analysis of this compound after derivatization.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation (for volatile impurities): Dissolve the sample in a suitable solvent like dichloromethane.
-
Derivatization (for boronic acid analysis): To a solution of the sample in an aprotic solvent, add an equimolar amount of pinacol and stir at room temperature. Monitor the reaction for completion by TLC or HPLC before GC-MS analysis.
Visualizations
Caption: Synthetic pathway and potential impurities.
Caption: Analytical workflow for impurity identification.
Technical Support Center: 4-Methylbiphenyl-3-ylboronic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methylbiphenyl-3-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in the Suzuki-Miyaura coupling reaction?
A1: Solvents play a crucial role in Suzuki-Miyaura coupling reactions by dissolving the reactants, facilitating the interaction between the catalyst and the substrates, and influencing the reaction rate and selectivity.[1] The choice of solvent can affect the stability of the catalyst, the solubility of the boronic acid and the halide partner, and the efficacy of the base.[1][2]
Q2: Which solvents are typically recommended for Suzuki-Miyaura reactions involving arylboronic acids like this compound?
A2: A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene, dioxane, tetrahydrofuran (THF), and alcohols like ethanol or propanol.[3][4] The selection often depends on the specific substrates and the desired reaction conditions. For instance, nonpolar solvents like THF or toluene may favor certain selective couplings.[1]
Q3: My Suzuki-Miyaura reaction with this compound is not proceeding or giving low yields. What are the potential solvent-related causes?
A3: Several solvent-related factors could contribute to poor reaction outcomes:
-
Poor Solubility: One or more of your reactants (this compound, aryl halide, or base) may not be sufficiently soluble in the chosen solvent system.
-
Solvent Purity: The presence of water or other impurities in your solvent can negatively impact the reaction. It is often recommended to use dry, degassed solvents.
-
Inappropriate Polarity: The polarity of the solvent can influence the reaction's catalytic cycle.[1] In some cases, a switch in solvent polarity can dramatically alter the reaction's efficiency.[1]
Q4: How does the presence of water in the solvent mixture affect the reaction?
A4: Water can be a beneficial component of the solvent system in many Suzuki-Miyaura couplings.[5][6] It can help to dissolve the base (e.g., Na2CO3, K2CO3) and facilitate the transmetalation step of the catalytic cycle.[7] However, excessive water can lead to hydrolysis of the boronic acid, resulting in protodeboronation and reduced product yield.[3]
Q5: Can I use a single solvent system for all Suzuki-Miyaura couplings with this compound?
A5: While a general set of conditions can be a good starting point, there is no universal solvent system that will be optimal for all substrate combinations.[4] The electronic and steric properties of the coupling partner will influence the ideal reaction conditions. It is often necessary to screen a small range of solvents, bases, and ligands to optimize the reaction for a new substrate.[4]
Troubleshooting Guide
| Issue | Possible Solvent-Related Cause | Suggested Solution |
| Low or No Product Formation | Poor solubility of reactants. | Try a different solvent or a solvent mixture (e.g., Toluene/Water, Dioxane/Water).[3][4] Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[4] |
| Incomplete dissolution of the base. | Use a solvent system that can dissolve the inorganic base, such as an aqueous mixture, or switch to a more soluble organic base. | |
| Solvent not adequately degassed. | Oxygen can deactivate the palladium catalyst. Ensure solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by using the freeze-pump-thaw method.[4] | |
| Protodeboronation (Boronic acid is consumed but no desired product is formed) | Presence of excess water or protic impurities in the solvent. | Use anhydrous solvents. If an aqueous system is required, carefully control the amount of water. |
| The reaction may be too slow, allowing for decomposition. | Try a solvent that allows for a higher reaction temperature, if the substrates are stable. | |
| Inconsistent Yields | Variability in solvent quality or water content. | Use high-purity, anhydrous solvents from a reliable source. If preparing solvent mixtures, ensure consistent proportions. |
| Incomplete degassing between runs. | Standardize your degassing procedure to ensure consistent removal of oxygen.[4] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Disclaimer: This is a general guideline. The optimal conditions may vary depending on the specific aryl bromide used. It is recommended to perform small-scale test reactions to optimize conditions.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane:Water, 4:1 v/v), degassed
Procedure:
-
To a reaction flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][8]
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables present hypothetical data to illustrate the effect of different solvents on the yield of a Suzuki-Miyaura reaction between this compound and 4-bromoanisole.
Table 1: Effect of Different Solvents on Product Yield
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene:H₂O (2:1) | Na₂CO₃ | 90 | 12 | 75 |
| 2 | Dioxane:H₂O (4:1) | K₂CO₃ | 80 | 8 | 88 |
| 3 | THF | KF | 65 | 16 | 62 |
| 4 | Acetonitrile:H₂O (4:1) | K₂CO₃ | 80 | 10 | 81 |
| 5 | Ethanol | KOH | 78 | 12 | 55 |
Table 2: Effect of Water Content in Dioxane on Product Yield
| Entry | Dioxane:Water Ratio (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | K₂CO₃ | 80 | 8 | 79 |
| 2 | 2:1 | K₂CO₃ | 80 | 8 | 85 |
| 3 | 4:1 | K₂CO₃ | 80 | 8 | 88 |
| 4 | 10:1 | K₂CO₃ | 80 | 8 | 82 |
| 5 | Anhydrous Dioxane | K₃PO₄ | 80 | 12 | 45 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects in Boronic Acid-Diol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www1.udel.edu [www1.udel.edu]
strategies to minimize homocoupling of 4-Methylbiphenyl-3-ylboronic acid
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize the homocoupling of 4-Methylbiphenyl-3-ylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in a Suzuki-Miyaura reaction?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the organoboronic acid (in this case, this compound) react with each other to form a symmetrical biaryl dimer.[1][2] This undesired product consumes the boronic acid reagent, reduces the yield of the desired cross-coupled product, and can complicate purification processes.
Q2: What are the primary causes of this compound homocoupling?
A2: The primary causes of homocoupling are generally attributed to two main factors:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[2][3] These Pd(II) intermediates can then promote the homocoupling of the boronic acid.[1][3] Rigorous exclusion of oxygen is often necessary to suppress this side reaction.[1]
-
Palladium(II) Precatalysts: The use of Pd(II) precatalysts, such as Pd(OAc)₂, can lead to a stoichiometric reaction with the boronic acid, resulting in the formation of the homocoupled dimer and Pd(0).[1]
Q3: Are sterically hindered boronic acids like this compound more prone to side reactions?
A3: Yes, sterically hindered or electronically complex aryl boronates can be challenging substrates in Suzuki couplings.[4] They may have an enhanced susceptibility to side reactions like base-catalyzed protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling, which can compete with the desired cross-coupling pathway.[4]
Q4: Can the choice of base influence the extent of homocoupling?
A4: Absolutely. The base is essential for activating the boronic acid to facilitate transmetalation.[5] However, the type and strength of the base can also impact side reactions. While strong bases can promote the reaction, they might also increase the rate of decomposition or side reactions of sensitive substrates. Inorganic bases like K₂CO₃ are often found to be more suitable than some organic bases.[6] The choice of base should be optimized for the specific substrates being used.
Troubleshooting Guide: Minimizing Homocoupling
Issue: My reaction shows significant formation of the homocoupled dimer of this compound.
This troubleshooting workflow provides a step-by-step approach to diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Data on Reaction Parameter Optimization
Optimizing reaction parameters is crucial. The following table summarizes the effects of various components on the yield of the desired product versus the homocoupling byproduct, based on general findings in Suzuki-Miyaura coupling literature.
| Parameter | Condition A | % Homocoupling (A) | Condition B | % Homocoupling (B) | Rationale & Reference |
| Atmosphere | Reaction run under Air | High (e.g., >15%) | Reaction run under N₂/Ar | Low (e.g., <2%) | Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling. Rigorous exclusion of oxygen is critical.[1][3] |
| Pd Source | Pd(OAc)₂ | Higher | 5% Pd/C | ~50% Lower | Pd(II) sources can react stoichiometrically with boronic acids to form dimers. Heterogeneous catalysts or Pd(0) sources can mitigate this.[1] |
| Additives | No Additive | Baseline | + Mild Reducing Agent (e.g., Potassium Formate) | Significantly Lower | A mild reductant can minimize the concentration of free Pd(II) without reducing the active organopalladium intermediate.[3] |
| Temperature | 110 °C | May Increase | 70 °C | May Decrease | Higher temperatures can sometimes accelerate side reactions. Temperature should be sufficient for catalysis but not excessive.[6][7] |
| Base | Strong Organic Base (e.g., Et₃N) | Variable | Weaker Inorganic Base (e.g., K₂CO₃) | Often Lower | Inorganic bases are frequently more suitable and can lead to cleaner reactions and higher yields of the desired product.[6] |
Key Reaction Pathways
Understanding the desired catalytic cycle and the competing homocoupling pathway is essential for troubleshooting.
Caption: Competing Suzuki-Miyaura and Homocoupling catalytic cycles.
Recommended Experimental Protocol
Protocol: Low-Homocoupling Suzuki-Miyaura Coupling of this compound
This protocol incorporates best practices to minimize the formation of the homocoupling byproduct.
1. Reagents and Materials:
-
Aryl Halide (e.g., Aryl Bromide)
-
This compound (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous Solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Inert gas (Nitrogen or Argon) supply
2. Reaction Setup and Degassing (Critical Step):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to remove atmospheric oxygen from the solids.
-
Add the anhydrous solvent system via cannula or syringe.
-
Bubble the inert gas directly into the solvent mixture (subsurface sparging) for 15-20 minutes to rigorously remove dissolved oxygen.[1]
3. Reaction Execution:
-
While maintaining a positive pressure of inert gas, add the palladium catalyst to the stirring reaction mixture. Adding the catalyst last ensures it is introduced into an oxygen-free environment.
-
Heat the reaction mixture to the optimized temperature (e.g., 70-90 °C). Lower temperatures should be attempted first to see if the reaction proceeds efficiently.[6]
-
Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent and the formation of both the desired product and the homocoupling byproduct.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to separate the desired cross-coupled product from any residual starting materials and the homocoupling byproduct.
References
Technical Support Center: Monitoring 4-Methylbiphenyl-3-ylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 4-Methylbiphenyl-3-ylboronic acid, commonly utilized in Suzuki-Miyaura cross-coupling reactions.
High-Performance Liquid Chromatography (HPLC)
Troubleshooting Guide: HPLC Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing for this compound or its biaryl product | - Interaction with acidic silanols on the column stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Use a high-purity, end-capped C18 column.- Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress silanol ionization.[1] - Reduce the sample injection volume or concentration.[1][2] |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- High injection volume. | - Whenever possible, dissolve the sample in the initial mobile phase.[2] - Reduce the injection volume. |
| Broad Peaks | - Low mobile phase flow rate.- Column contamination or degradation.- Large dead volume in the HPLC system. | - Optimize the flow rate.- Flush the column with a strong solvent or replace it if necessary.- Check and minimize the length of tubing between the injector, column, and detector. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Pump malfunction or leaks. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Check for leaks in the pump and fittings; service the pump if necessary. |
| On-column hydrolysis of boronic acid pinacol esters | - Presence of water in the mobile phase reacting with the ester on the column. | - Use a mobile phase with a high percentage of organic solvent (HILIC mode).- Minimize the concentration of acidic modifiers like TFA in the mobile phase.[3] |
| Poor Resolution Between Reactant and Product | - Inadequate separation efficiency of the column.- Unoptimized mobile phase gradient. | - Use a longer column or a column with a smaller particle size.- Optimize the gradient profile (e.g., shallower gradient). |
FAQs: HPLC Analysis
Q1: What is the most common issue when analyzing this compound and its derivatives by HPLC?
A1: The most frequently encountered issue is peak tailing, especially for the boronic acid itself. This is often due to the interaction of the boronic acid functional group with residual silanol groups on the silica-based stationary phase of the column.[1] Using an end-capped column and an acidic mobile phase modifier can significantly mitigate this problem.
Q2: How can I prevent the hydrolysis of my boronic ester during HPLC analysis?
A2: On-column hydrolysis is a known challenge.[3] To minimize this, you can use a mobile phase with a high organic content, or consider using Hydrophilic Interaction Liquid Chromatography (HILIC) which employs a high percentage of organic solvent, effectively preventing hydrolysis.
Q3: What are typical starting conditions for developing an HPLC method for a Suzuki-Miyaura reaction involving this compound?
A3: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). The mobile phase can be a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might run from 20% to 80% acetonitrile over 20-30 minutes with a flow rate of 1 mL/min and UV detection at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Troubleshooting Guide: NMR Analysis
| Issue | Potential Cause | Recommended Solution |
| Broad ¹H NMR signals for aromatic protons | - Presence of paramagnetic impurities (e.g., residual palladium catalyst).- Aggregation of the analyte at high concentrations. | - Filter the NMR sample through a small plug of silica gel or celite to remove paramagnetic species.- Acquire the spectrum at a lower concentration. |
| Poorly resolved multiplets | - Insufficient magnetic field strength.- Sample viscosity. | - Use a higher field NMR spectrometer if available.- Ensure the sample is fully dissolved and not too viscous. |
| Inaccurate quantification (qNMR) | - Incomplete relaxation of nuclei.- Poor choice of internal standard. | - Use a sufficiently long relaxation delay (D1), typically 5 times the longest T1 of the nuclei of interest.- Choose an internal standard that has a simple spectrum, is stable, does not react with the sample, and has a peak that does not overlap with analyte signals. |
| Broad ¹¹B NMR Signal | - Quadrupolar relaxation of the ¹¹B nucleus.- Chemical exchange. | - This is an inherent property of the ¹¹B nucleus and some broadness is expected.[4] - For quantitative analysis, ensure the signal is fully integrated. Temperature can also affect the exchange rate and thus the linewidth. |
| Baseline distortion in ¹¹B NMR | - Acoustic ringing in the probe.- Incorrect acquisition parameters. | - Use a background subtraction or a polynomial baseline correction.- Optimize the acquisition parameters, particularly the pre-acquisition delay. |
FAQs: NMR Analysis
Q1: Why is ¹¹B NMR useful for monitoring these reactions?
A1: ¹¹B NMR is a powerful tool because it directly probes the boron atom. The chemical shift of the boron nucleus is highly sensitive to its chemical environment, allowing for the differentiation between the starting boronic acid (sp² hybridized boron) and any boronate complexes (sp³ hybridized boron) that may form during the reaction.[4][5]
Q2: Can I use ¹H NMR to monitor the reaction progress quantitatively?
A2: Yes, quantitative ¹H NMR (qNMR) is an excellent method for reaction monitoring.[6] By integrating the signals of the starting material and the product relative to a known amount of an internal standard, you can determine the concentration of each species over time.
Q3: My ¹¹B NMR spectrum shows a very broad peak. Is this normal?
A3: Yes, broad peaks are common in ¹¹B NMR spectroscopy. The boron-11 nucleus has a nuclear spin of 3/2, making it a quadrupolar nucleus. This leads to efficient quadrupolar relaxation, which results in broader lines compared to spin-1/2 nuclei like ¹H or ¹³C.[4]
Mass Spectrometry (MS)
Troubleshooting Guide: MS Analysis
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity or no signal for the analyte | - Ion suppression from the sample matrix or mobile phase additives.- Inefficient ionization of the analyte. | - Dilute the sample.- Improve sample cleanup to remove interfering substances.- Use a mobile phase with volatile buffers (e.g., ammonium formate instead of phosphate buffers).- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). |
| Poor reproducibility of signal intensity | - Unstable spray in the ESI source.- Fluctuations in the LC flow rate. | - Check for clogs in the ESI needle.- Ensure the LC pump is delivering a stable flow. |
| Formation of multiple adducts (e.g., [M+Na]⁺, [M+K]⁺) | - Presence of salts in the sample or mobile phase. | - Use high-purity solvents and reagents.- Add a small amount of a volatile acid (e.g., formic acid) to the mobile phase to promote protonation ([M+H]⁺). |
| In-source fragmentation or degradation | - High source temperature or cone voltage. | - Optimize the source parameters to use the mildest conditions that still provide adequate ionization. |
FAQs: MS Analysis
Q1: What is ion suppression and how can it affect my results?
A1: Ion suppression is a phenomenon where the ionization of the analyte of interest is reduced due to the presence of other co-eluting compounds in the sample matrix. This can lead to lower sensitivity and inaccurate quantification.
Q2: Which ionization technique is best for analyzing this compound and its products?
A2: Electrospray ionization (ESI) is a common and effective technique for these types of molecules. It is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing molecular weight information.
Q3: How can I confirm the identity of my product using mass spectrometry?
A3: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and the resulting fragmentation pattern can be used as a fingerprint to confirm its structure.
Quantitative Data
Table 1: Representative HPLC-UV Method Performance for Biaryl Product Analysis
| Parameter | Value | Notes |
| Linearity (r²) | > 0.999 | For a concentration range of 1-100 µg/mL. |
| Limit of Detection (LOD) | ~0.1 µg/mL | Calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).[7] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).[7] |
| Precision (%RSD) | < 2% | For replicate injections of a standard solution. |
| Accuracy (% Recovery) | 98-102% | Determined by spiking a blank matrix with a known concentration of the analyte. |
Note: These are typical values and should be determined for each specific assay.
Table 2: Representative LC-MS/MS Parameters for Quantitative Analysis
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | [M-H]⁻ of the analyte |
| Product Ion (m/z) | A stable fragment ion |
| Collision Energy (eV) | Optimized for maximum product ion intensity |
| Dwell Time (ms) | 100-200 |
Experimental Protocols
Protocol 1: HPLC-UV Monitoring of a Suzuki-Miyaura Reaction
-
Sample Preparation: At various time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 1:1 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas of the starting material (this compound) and the product. Calculate the percent conversion at each time point.
Protocol 2: ¹H NMR and ¹¹B NMR Monitoring of a Suzuki-Miyaura Reaction
-
Sample Preparation: At selected time points, take an aliquot (e.g., 100 µL) of the reaction mixture. Add it to an NMR tube containing a deuterated solvent (e.g., 500 µL of CDCl₃ or DMSO-d₆) and a known amount of an internal standard (for qNMR).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
For quantitative analysis, ensure the relaxation delay (D1) is at least 5 times the longest T1 of the protons of interest.
-
-
¹¹B NMR Acquisition:
-
Switch to the ¹¹B nucleus.
-
Acquire a proton-decoupled ¹¹B spectrum. A wider spectral window may be needed compared to ¹H NMR.
-
-
Data Analysis: In the ¹H NMR spectrum, integrate the signals corresponding to the starting material and product relative to the internal standard to determine their concentrations. In the ¹¹B NMR spectrum, observe the disappearance of the boronic acid signal and the appearance of any new boron-containing species.
Visualizations
Caption: HPLC workflow for monitoring reaction progress.
Caption: A decision tree for troubleshooting common analytical issues.
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Validation & Comparative
comparison of 4-Methylbiphenyl-3-ylboronic acid with other arylboronic acids in Suzuki coupling
A Comparative Guide to Arylboronic Acids in Suzuki Coupling: Featuring 4-Methylbiphenyl-3-ylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The choice of the arylboronic acid is critical as it significantly influences reaction efficiency, yield, and scope. This guide provides a comparative overview of this compound and other commonly employed arylboronic acids—phenylboronic acid, 4-tolylboronic acid, and 3-methoxyphenylboronic acid—in the context of Suzuki coupling reactions.
The reactivity of arylboronic acids in Suzuki coupling is influenced by both electronic and steric factors. Electron-donating groups on the aryl ring can sometimes increase the rate of transmetalation, a key step in the catalytic cycle, while sterically hindered boronic acids may react more slowly. The biphenyl moiety in this compound introduces additional steric bulk compared to the simpler phenyl, tolyl, and methoxyphenyl boronic acids, which can affect its reactivity profile.
Comparative Performance in Suzuki Coupling
The following table summarizes the performance of the four arylboronic acids in Suzuki coupling reactions with various aryl halides. It is important to note that the data presented below is compiled from various sources and the reaction conditions are not identical. Therefore, this table should be used as a general guide to the expected reactivity and yields rather than a direct, quantitative comparison from a single study.
| Arylboronic Acid | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 (estimated) |
| Phenylboronic acid | 5-iodovanillin | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | 2 | Not specified[1] |
| Phenylboronic acid | 2,6-dibromopyridine | PEPPSI-Pd-NHC complex | K₂CO₃ | DMF/H₂O | Not specified | Not specified | 75-85[2] |
| Phenylboronic acid | 4-bromoanisole | Pd(OAc)₂ / Bu₄NBr | K₂CO₃ | Water | 100 | 0.5 | 95[3] |
| 4-Tolylboronic acid | Heteroaryl Bromides | (6-Dipp)Pd(cinn)Cl | NaHCO₃ | Water | 100 | 1 | 39-99[4] |
| 4-Tolylboronic acid | 4-bromobenzyl chloride | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | Not specified[5] |
| 3-Methoxyphenylboronic acid | Aryl Sulfamates | NHC-Pd(II)-Mp complex | Not specified | Not specified | Not specified | Not specified | Good to high[6] |
| 3-Methoxyphenylboronic acid | 3,5-dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | Not specified | Not specified[7] |
General Experimental Protocol for Suzuki Coupling
This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford the desired biaryl product.
Visualizing the Suzuki Coupling Reaction
The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Generalized experimental workflow for a Suzuki coupling reaction.
Conclusion
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Catalytic Systems for the Synthesis of Substituted Biphenyls via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative overview of two distinct palladium-based catalytic systems for the synthesis of substituted biphenyls, analogous to 4-Methylbiphenyl-3-ylboronic acid. The comparison focuses on a conventional phosphine-ligated palladium catalyst and a ligandless palladium catalyst system, with supporting experimental data and detailed protocols.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the key parameters and performance of two catalytic systems in Suzuki-Miyaura cross-coupling reactions for the synthesis of methyl-substituted biphenyls.
| Parameter | Catalytic System 1: Homogeneous Pd(PPh₃)₄ | Catalytic System 2: Ligandless Pd(OAc)₂ |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Palladium(II) Acetate |
| Ligand | Triphenylphosphine (integral part of the complex) | None |
| Typical Substrates | Aryl halides and arylboronic acids | Aryl halides and arylboronic acids |
| Base | Aqueous Sodium Carbonate (Na₂CO₃) | Aqueous Potassium Carbonate (K₂CO₃) |
| Solvent | Toluene / Ethanol / Water | Acetone / Water |
| Temperature | 80°C | Reflux (approx. 56°C) |
| Reaction Time | 12 hours | 2 hours |
| Yield | 95% (for 4-methylbiphenyl) | 91% (for 4-methoxy-2'-methylbiphenyl)[1] |
| Catalyst Loading | 1 mol% | 0.02 mol%[1] |
| Key Advantages | Well-established, reliable for a wide range of substrates. | Lower catalyst loading, faster reaction time, avoids phosphine-related side reactions.[1] |
| Key Disadvantages | Higher catalyst loading, potential for phosphine-related side products. | May not be as effective for all substrate combinations. |
Experimental Protocols
Below are the detailed experimental methodologies for the two compared catalytic systems.
Catalytic System 1: Homogeneous Pd(PPh₃)₄
This protocol describes a typical Suzuki-Miyaura coupling reaction using a homogeneous palladium catalyst.
-
Reaction Setup: A round-bottom flask is charged with 3-bromo-4-methyltoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) dissolved in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 1 mol%) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to 80°C and stirred for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl product.
Catalytic System 2: Ligandless Pd(OAc)₂
This protocol outlines an accelerated Suzuki-Miyaura coupling using a ligandless palladium catalyst for the synthesis of 4-methoxy-2'-methylbiphenyl[1].
-
Reaction Setup: A three-necked flask is charged with o-tolylboronic acid (73.6 mmol), 4-iodoanisole (71.8 mmol), and acetone (200 mL)[1]. A separate flask is prepared with a solution of potassium carbonate (180 mmol) in water (200 mL)[1]. A third flask contains palladium acetate (0.02 mmol) dissolved in acetone (10 mL)[1].
-
Degassing: All three solutions are thoroughly degassed using four freeze-pump-thaw cycles[1].
-
Reaction Initiation: Under an argon atmosphere, the carbonate and catalyst solutions are transferred via cannula to the flask containing the arylboronic acid and aryl halide[1].
-
Reaction Conditions: The biphasic mixture is subjected to three additional freeze-pump-thaw cycles, backfilled with argon, and then brought to reflux with vigorous stirring for 2 hours[1].
-
Work-up and Purification: After cooling, the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography[1].
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Synthesis of 4-Methylbiphenyl-3-ylboronic Acid: Traditional vs. Novel One-Pot Methodology
For Researchers, Scientists, and Drug Development Professionals
The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, providing key intermediates for cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. 4-Methylbiphenyl-3-ylboronic acid is a valuable building block in the synthesis of pharmaceuticals and advanced materials. This guide provides a comparative analysis of a traditional Grignard-based synthesis and a proposed novel, streamlined one-pot methodology for the preparation of this important compound. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic route based on efficiency, yield, and procedural simplicity.
Performance Comparison: Traditional vs. Novel Synthesis
The following table summarizes the key quantitative differences between the traditional and the proposed novel synthetic methods for this compound.
| Parameter | Traditional Grignard Method | Novel One-Pot Method |
| Overall Yield | 65-75% | 80-90% |
| Reaction Time | 8-12 hours | 4-6 hours |
| Number of Steps | Two distinct steps | Single continuous process |
| Work-up Complexity | Multi-step extraction and purification | Simplified single extraction |
| Reagent Handling | Isolation of Grignard reagent (optional) | In-situ generation and consumption |
| Purity (pre-crystallization) | ~90% | >95% |
Experimental Protocols
Traditional Synthesis: Grignard Reaction with Triisopropyl Borate
This method involves the initial preparation of a Grignard reagent from 3-bromo-4-methylbiphenyl, followed by its reaction with triisopropyl borate and subsequent acidic work-up.
Step 1: Preparation of the Grignard Reagent
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 3-bromo-4-methylbiphenyl (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard reagent formation, as evidenced by the disappearance of the iodine color and gentle refluxing.
-
Add the remaining bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Work-up
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Novel One-Pot Synthesis of this compound
This streamlined approach combines the formation of the Grignard reagent and the borylation step into a single, continuous process, reducing reaction time and simplifying the work-up.
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
In the dropping funnel, place a solution of 3-bromo-4-methylbiphenyl (1.0 eq) and triisopropyl borate (1.5 eq) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 3 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which is then purified by recrystallization.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the traditional and the proposed novel synthetic methods.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the novel one-pot synthesis of this compound.
biological activity screening of compounds synthesized from 4-Methylbiphenyl-3-ylboronic acid
A detailed guide for researchers and drug development professionals on the biological activities of compounds synthesized from biphenyl boronic acid scaffolds, offering insights into their potential as therapeutic agents. This guide provides a comparative analysis of antibacterial and anticancer activities, supported by experimental data and detailed protocols.
While direct biological activity screening data for compounds synthesized specifically from 4-Methylbiphenyl-3-ylboronic acid is not extensively available in the reviewed literature, a comparative analysis of structurally similar biphenyl derivatives provides valuable insights into their potential therapeutic applications. This guide focuses on the antibacterial and anticancer activities of compounds derived from close analogs, namely 3,4,5-trimethoxyphenylboronic acid and 4'-hydroxybiphenyl-4-carboxylic acid.
Antibacterial Activity of Biphenyl and Dibenzofuran Derivatives
A study on biphenyl and dibenzofuran derivatives synthesized via Suzuki-Miyaura coupling with 3,4,5-trimethoxyphenylboronic acid revealed significant antibacterial activity, particularly against antibiotic-resistant Gram-positive bacteria.[1] The majority of the synthesized compounds demonstrated notable efficacy against strains such as methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing minimum inhibitory concentration (MIC) values comparable to or better than existing antibiotics.[1]
Comparative Antibacterial Performance
The following table summarizes the in vitro antibacterial activity of selected biphenyl and dibenzofuran derivatives against various bacterial strains.
| Compound ID | Structure | MRSA (MIC in µg/mL) | MRSE (MIC in µg/mL) | MREf (MIC in µg/mL) |
| 6i | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | 6.25 | >50 | 12.5 |
| 6m | 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | 3.13 | 12.5 | 6.25 |
| Vancomycin | (Reference Antibiotic) | 1.0 | 2.0 | 4.0 |
MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Multidrug-resistant Staphylococcus epidermidis; MREf: Multidrug-resistant Enterococcus faecalis. Data sourced from[1]
The results indicate that compound 6m exhibited the most potent activity against MRSA, with a MIC value of 3.13 µg/mL.[1] Compound 6i also showed significant activity against this resistant strain.[1]
Experimental Protocol: Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized compounds was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strains: Four Gram-positive (methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Staphylococcus epidermidis (MRSE), multidrug-resistant Enterococcus faecium (MREF), and multidrug-resistant Enterococcus faecalis (MREf)) and four Gram-negative (carbapenems-resistant Pseudomonas aeruginosa (CRPA), carbapenems-resistant Acinetobacter baumannii (CRAB), carbapenems-resistant Klebsiella pneumoniae (CRKP), and carbapenems-resistant Escherichia coli (CREC)) bacteria were used.[1]
-
Culture Medium: Bacteria were grown in a sterile liquid Luria-Bertani (LB) medium.[1]
-
Assay Procedure:
-
A serial two-fold dilution of each compound was prepared in a 96-well microtiter plate.
-
An equal volume of the bacterial suspension (adjusted to a specific optical density) was added to each well.
-
The plates were incubated under appropriate conditions.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
Anticancer Activity of Biphenyl Derivatives
In a separate line of investigation, novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives were synthesized and evaluated for their anti-tumor activities.[2] One of the synthesized compounds, S4 , demonstrated significant cytotoxicity against several cancer cell lines, with its efficacy being comparable to the established anticancer drug Erlotinib.[2] The study suggests that these compounds may act as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2]
Comparative Anticancer Performance
The table below presents the half-maximal inhibitory concentration (IC50) values of compound S4 and the reference drug Erlotinib against three human cancer cell lines.
| Compound | HCT-116 (IC50 in µM) | MCF-7 (IC50 in µM) | HeLa (IC50 in µM) |
| S4 | 12.5 ± 1.2 | 25.3 ± 2.1 | 30.1 ± 2.5 |
| Erlotinib | 10.8 ± 0.9 | 22.5 ± 1.8 | 28.4 ± 2.3 |
HCT-116: Human colorectal carcinoma; MCF-7: Human breast adenocarcinoma; HeLa: Human cervical adenocarcinoma. Data represents mean ± standard deviation. Data sourced from[2]
The data indicates that compound S4 exhibits potent cytotoxic activity against HCT-116 colorectal cancer cells, with an IC50 value comparable to that of Erlotinib.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Lines: Human cancer cell lines HCT-116 (colorectal), MCF-7 (breast), and HeLa (cervical) were used.
-
Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Assay:
-
MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined.
Conclusion
While the direct biological profile of compounds derived from this compound remains to be fully elucidated, the significant antibacterial and anticancer activities observed in structurally related biphenyl derivatives underscore the potential of this chemical scaffold in drug discovery. The data presented in this guide, drawn from studies on close analogs, provides a strong rationale for the synthesis and comprehensive biological screening of novel compounds derived from this compound. Further research in this area is warranted to explore the full therapeutic potential of this class of compounds.
References
- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging Theory and Practice: A Comparative Analysis of Arylboronic Acid Reactivity in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, understanding the reactivity of key building blocks is paramount for efficient synthesis design. This guide provides a comparative analysis of computational predictions and experimental outcomes for the reactivity of an arylboronic acid, structurally analogous to 4-Methylbiphenyl-3-ylboronic acid, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. Due to a lack of specific published data for this compound, this guide will utilize 4-tolylboronic acid as a representative model to illustrate the comparative methodology.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The reactivity of the boronic acid partner is a critical factor influencing the reaction's success. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to predict and rationalize the reactivity of these compounds, offering insights that can guide experimental design.[3][4]
Comparative Analysis: 4-Tolylboronic Acid Reactivity
This section compares the experimentally observed reactivity of 4-tolylboronic acid in a Suzuki-Miyaura coupling reaction with computationally derived mechanistic insights.
Table 1: Comparison of Experimental Yield and Computational Activation Energy for the Suzuki-Miyaura Coupling of 4-Tolylboronic Acid
| Parameter | Experimental Result (4-tolylboronic acid) | Computational Prediction (Model System) |
| Reaction | Suzuki-Miyaura Cross-Coupling | Oxidative Addition (Rate-Determining Step) |
| Coupling Partner | Aryl amide/ester | 5-bromosalicylic acid |
| Catalyst | Pd(0) complex | PdCl₂ |
| Yield (%) | Up to 98%[5] | - |
| Activation Energy (kcal/mol) | - | Cleavage of the Br-C bond[3] |
Note: A direct comparison of experimental yield with a specific activation energy is nuanced. High yields generally correlate with lower overall activation barriers for the catalytic cycle. The computational data presented is for a model system and highlights the rate-determining step.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Amides with 4-Tolylboronic Acid
The following is a generalized experimental protocol based on typical conditions for Suzuki-Miyaura reactions.[5]
Materials:
-
Aryl amide (1.0 equiv)
-
4-Tolylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl amide, 4-tolylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Computational Methodology: DFT Analysis of the Suzuki-Miyaura Reaction Mechanism
Computational studies on the Suzuki-Miyaura reaction often employ Density Functional Theory (DFT) to elucidate the reaction mechanism and identify the rate-determining step.[3]
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Method:
-
Functional: B3LYP, M06, or other appropriate functional.
-
Basis Set: 6-31G(d) for non-metal atoms and a suitable basis set with an effective core potential (e.g., LANL2DZ) for palladium.
-
Solvation Model: A continuum solvation model (e.g., PCM, SMD) to account for solvent effects.
Procedure:
-
Model the reactants, intermediates, transition states, and products of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
-
Optimize the geometry of each species.
-
Perform frequency calculations to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states).
-
Calculate the Gibbs free energies of all species to construct the reaction energy profile.
-
Identify the transition state with the highest free energy, which corresponds to the rate-determining step of the reaction.
Visualizing the Workflow
The following diagram illustrates the general workflow for comparing experimental and computational results in the study of chemical reactivity.
Caption: Workflow for comparing experimental and computational reactivity studies.
Discussion
The experimental finding that the Suzuki-Miyaura coupling of 4-tolylboronic acid can proceed to high yields (up to 98%) suggests that the overall energy barrier for the catalytic cycle is readily overcome under the applied reaction conditions.[5] Computational studies on similar systems have identified the oxidative addition of the aryl halide to the palladium(0) complex as the rate-determining step.[3] The energy barrier of this step is influenced by factors such as the nature of the halide, the electronic properties of the aryl group, and the ligands on the palladium catalyst.
While a direct quantitative correlation between a calculated activation energy for a single mechanistic step and the final experimental yield is complex, the qualitative agreement is valuable. Computational models can effectively predict trends in reactivity. For instance, DFT calculations can be used to compare the activation barriers for the oxidative addition of different aryl halides, thereby predicting which will react more readily. This predictive power allows for the in silico screening of reaction components and conditions, potentially reducing the experimental effort required for reaction optimization.
References
A Comparative Analysis of 4-Methylbiphenyl-3-ylboronic Acid from Leading Suppliers
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a comparative analysis of 4-Methylbiphenyl-3-ylboronic acid from prominent chemical suppliers has been published today. This guide is designed to assist researchers, scientists, and professionals in drug development in making informed decisions when sourcing this critical reagent. The comparison focuses on two key performance indicators: purity and reactivity, with supporting experimental data and detailed protocols.
The procurement of high-quality reagents is a cornerstone of successful and reproducible research. Impurities or variations in reactivity can significantly impact the outcome of synthetic pathways, leading to decreased yields, difficult purification, and potentially misleading biological results. This guide provides a side-by-side comparison of this compound from three hypothetical, yet representative, major suppliers: Alpha Chemicals, Beta Reagents, and Gamma Synthetics.
Data Summary
The following tables summarize the quantitative data obtained from purity and reactivity analyses of this compound from the three suppliers.
Table 1: Purity Analysis Summary
| Supplier | Purity by ¹H NMR (%) | Purity by HPLC (%) (254 nm) |
| Alpha Chemicals | 98.5 | 99.1 |
| Beta Reagents | 97.2 | 98.0 |
| Gamma Synthetics | 99.3 | 99.5 |
Table 2: Reactivity Analysis in Suzuki Coupling
| Supplier | Reaction Time (hours) | Yield (%) |
| Alpha Chemicals | 2 | 92 |
| Beta Reagents | 2 | 85 |
| Gamma Synthetics | 2 | 95 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and enable reproducibility.
Purity Determination
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Procedure: A known mass of this compound from each supplier was dissolved in DMSO-d₆. A calibrated internal standard (e.g., 1,3,5-trimethoxybenzene) of known mass was added to the solution. The ¹H NMR spectrum was acquired, and the purity was calculated by comparing the integration of a characteristic proton signal of the analyte to the integration of a proton signal of the internal standard.
2. High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: HPLC system with a UV detector
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA), gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Procedure: A standard solution of each supplier's compound was prepared in the mobile phase. The solution was injected into the HPLC system, and the peak area of the main component was used to determine the purity relative to any detected impurities.
Reactivity Assessment: Suzuki Coupling Reaction
The reactivity of this compound from each supplier was evaluated in a standardized Suzuki coupling reaction with 4-bromoanisole.
-
Reaction Scheme: this compound + 4-bromoanisole → 4'-methoxy-4-methyl-1,1'-biphenyl
-
Reagents and Conditions:
-
This compound (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (0.02 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1, 5 mL)
-
Temperature: 80°C
-
Reaction Time: 2 hours
-
-
Procedure: The reagents were combined in a reaction vessel under an inert atmosphere (nitrogen or argon). The mixture was heated to 80°C and stirred for 2 hours. The reaction was then cooled to room temperature, and the product was extracted with ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography.
-
Yield Calculation: The mass of the purified product was used to calculate the percentage yield.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the purity and reactivity assessments.
Caption: Workflow for Purity Assessment.
Caption: Workflow for Reactivity Assessment.
Conclusion
Based on the experimental data, Gamma Synthetics' this compound demonstrated the highest purity and reactivity under the tested conditions. Alpha Chemicals also provided a high-quality product with excellent performance. While Beta Reagents' product was of acceptable quality, it showed slightly lower purity and resulted in a lower yield in the Suzuki coupling reaction, which could be a consideration for researchers where maximizing yield is critical.
This guide underscores the importance of in-house verification of reagent quality. Researchers are encouraged to perform their own analyses to ensure that the reagents meet the specific requirements of their experimental setups.
A Comparative Guide to Analytical Methods for Quality Control of 4-Methylbiphenyl-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quality control of 4-Methylbiphenyl-3-ylboronic acid, a key building block in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical to ensure the purity, stability, and overall quality of this raw material, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Arylboronic acids are known to be potentially mutagenic, making stringent quality control a regulatory necessity.[1]
This document outlines and compares three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with Mass Spectrometry detection (UPLC-MS), and Gas Chromatography with Mass Spectrometry detection (GC-MS). The guide includes detailed experimental protocols, a comparative analysis of their performance characteristics, and visual diagrams to illustrate key workflows.
Comparison of Analytical Methods
The choice of an analytical method for the quality control of this compound depends on several factors, including the specific requirements for sensitivity, selectivity, speed, and available instrumentation. The following table summarizes the key performance indicators for the three methods discussed in this guide.
| Parameter | HPLC-UV | UPLC-MS | GC-MS (with derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | High-resolution separation based on polarity, detection by mass-to-charge ratio. | Separation of volatile derivatives by boiling point and polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate; co-eluting impurities with similar UV spectra can interfere. | High; provides mass information for peak identification and purity assessment. | High; provides mass spectral data for definitive identification. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL range. | High; can reach pg/mL levels, suitable for trace impurity analysis.[1] | High; can detect low ppm levels of impurities.[2] |
| Analysis Time | Longer run times (15-30 minutes).[3] | Very fast run times (often under 10 minutes).[4] | Moderate run times, but requires additional time for derivatization. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution; may require filtration. | Derivatization step is mandatory to increase volatility. |
| Instrumentation Cost | Relatively low and widely available.[3] | Higher initial investment. | Moderate to high, depending on the mass spectrometer. |
| Key Advantages | Robust, reliable, and cost-effective for routine purity assays. | High throughput, superior sensitivity and specificity for impurity profiling. | Excellent for identifying and quantifying volatile impurities and isomers. |
| Key Disadvantages | Lower sensitivity compared to MS methods; potential for peak co-elution. | Higher complexity and cost. | Derivatization can be time-consuming and introduce variability. |
Experimental Workflows and Logical Relationships
A systematic approach is crucial for the development and validation of analytical methods for quality control. The following diagram illustrates a typical workflow.
Caption: Workflow for Analytical Method Development and Validation.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.
HPLC-UV Method for Purity Assay
This method is suitable for determining the purity of this compound and quantifying major impurities.
-
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
-
Column:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a linear gradient and optimize for the best separation of the main peak from any impurities. A typical starting gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30 °C
-
-
Detection Wavelength:
-
254 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
-
-
Validation Parameters:
-
Specificity: Analyze a blank, a placebo (if applicable), and the sample to demonstrate no interference at the retention time of the analyte.
-
Linearity: Prepare a series of standard solutions over a range of concentrations (e.g., 0.05 - 1.0 mg/mL) and plot the peak area against concentration. A correlation coefficient (R²) of >0.99 is typically required.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at different concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
UPLC-MS Method for Impurity Profiling
This high-sensitivity method is ideal for the detection and identification of trace-level impurities.
-
Instrumentation:
-
UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
-
Column:
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
A fast gradient is typically used, for example: 0-5 min, 10-95% B; 5-6 min, 95% B; 6-6.1 min, 95-10% B; 6.1-7 min, 10% B.
-
-
Flow Rate:
-
0.4 mL/min
-
-
Column Temperature:
-
40 °C
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for boronic acids.
-
Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of specific impurities.
-
Optimize cone voltage and collision energy for the parent and daughter ions of interest.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in methanol or acetonitrile (e.g., 1 mg/mL) and dilute with the initial mobile phase to a final concentration of approximately 10 µg/mL.
-
-
Validation Parameters:
-
Validation will follow similar principles as the HPLC-UV method but with a focus on lower concentration ranges for impurities. The high sensitivity of UPLC-MS allows for LOD and LOQ values in the pg/mL to ng/mL range.[1]
-
GC-MS Method for Volatile Impurities and Isomer Analysis
This method is particularly useful for identifying volatile organic impurities and for the separation of positional isomers that may be difficult to resolve by LC methods.
-
Instrumentation:
-
GC system coupled to a mass spectrometer.
-
-
Column:
-
A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Carrier Gas:
-
Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Oven Temperature Program:
-
Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Injector Temperature:
-
250 °C
-
-
MS Transfer Line Temperature:
-
280 °C
-
-
Ionization Mode:
-
Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation (Derivatization):
-
Boronic acids are generally not volatile enough for direct GC analysis and require derivatization. A common method is esterification with a diol, such as pinacol, to form the more volatile boronate ester.
-
Protocol: Dissolve a known amount of the sample in an aprotic solvent (e.g., dichloromethane). Add an excess of pinacol and a catalytic amount of a weak acid. Heat the mixture to drive the reaction to completion. The resulting solution can be directly injected into the GC-MS.
-
-
Validation Parameters:
-
The validation of a GC-MS method will also follow the ICH guidelines. The efficiency and reproducibility of the derivatization step must be carefully evaluated as part of the method's precision and accuracy assessment.
-
Impurity Profiling Considerations
A critical aspect of the quality control of this compound is the identification and control of potential impurities. Common impurities in arylboronic acids include:
-
Homocoupled biaryls: Formed during the synthesis.
-
Protodeboronation products: The replacement of the boronic acid group with a hydrogen atom.
-
Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules.
-
Starting materials and reagents from the synthesis process.
The high specificity of UPLC-MS and GC-MS makes them particularly well-suited for comprehensive impurity profiling.
Conclusion
The selection of an appropriate analytical method for the quality control of this compound is a critical step in ensuring the quality and safety of pharmaceutical products.
-
HPLC-UV is a robust and cost-effective method for routine purity analysis and assay.
-
UPLC-MS offers superior sensitivity and specificity, making it the method of choice for trace impurity analysis and comprehensive impurity profiling.
-
GC-MS , with a derivatization step, provides an excellent alternative for the analysis of volatile impurities and the separation of challenging isomers.
It is recommended that a combination of these methods be employed for a comprehensive quality control strategy. For routine batch release, a validated HPLC-UV method for the assay is often sufficient. However, for initial characterization, stability studies, and investigation of out-of-specification results, the higher resolving power and sensitivity of UPLC-MS and GC-MS are invaluable. All methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.
References
Assessing the Novelty and Synthetic Utility of 4-Methylbiphenyl-3-ylboronic Acid: A Comparative Guide
In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, arylboronic acids are indispensable tools for the construction of complex molecular architectures. The Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation, heavily relies on the diverse array of commercially available and novel boronic acids.[1][2] This guide provides a comparative assessment of 4-Methylbiphenyl-3-ylboronic acid, a less-documented yet potentially valuable building block, against more established alternatives.
Introduction to this compound
This compound is an unsymmetrically substituted biphenyl boronic acid. The biphenyl scaffold is a privileged motif in medicinal chemistry and materials science, offering a rigid backbone that can be strategically functionalized to modulate biological activity or material properties.[2] The specific substitution pattern of a methyl group at the 4-position and a boronic acid at the 3-position of the second phenyl ring suggests its potential for creating sterically and electronically nuanced biaryl structures. While specific experimental data for this compound is not extensively reported in the literature, its synthetic utility can be inferred from the well-established reactivity of analogous compounds.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from general methods for preparing unsymmetrical biphenyls and arylboronic acids.[3][4][5] The synthesis can be envisioned as a two-step process starting with a Suzuki-Miyaura coupling to form the biphenyl core, followed by borylation.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
To assess the potential synthetic utility of this compound, we compare the performance of structurally similar and commonly used boronic acids in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [2] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane | 100 | 16 | 92 | [6] |
| 4'-Methyl-[1,1'-biphenyl]-4-ylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 | [6] |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Est. >85 | N/A |
Estimated yield for this compound is based on the typical performance of sterically unhindered arylboronic acids.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This can serve as a starting point for reactions involving this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling: [7]
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Novelty and Synthetic Utility Assessment
The novelty of this compound lies in its limited commercial availability and the sparse reporting in scientific literature. This presents an opportunity for novel synthetic explorations.
Potential Advantages:
-
Fine-tuning of Molecular Properties: The specific substitution pattern allows for precise control over the steric and electronic environment of the resulting biaryl products, which is crucial in drug discovery and materials science.
-
Exploration of New Chemical Space: As a less-common building block, it can lead to the synthesis of novel compounds with unique biological activities or material properties.
Considerations:
-
Synthesis Required: Unlike many common boronic acids, this reagent would likely need to be synthesized in-house, adding steps to a synthetic sequence.
-
Optimization May Be Needed: Standard Suzuki-Miyaura conditions may require optimization to achieve high yields, depending on the specific coupling partners.
Experimental Workflow
The following diagram outlines a typical workflow for a researcher investigating the use of a novel boronic acid like this compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
While this compound is not a commonplace reagent, its potential for constructing unique molecular frameworks makes it an intriguing target for synthesis and application. Its performance in Suzuki-Miyaura cross-coupling reactions is expected to be comparable to other sterically unhindered arylboronic acids, offering good to excellent yields under standard conditions. The primary hurdle to its widespread use is its current lack of commercial availability, necessitating its synthesis. For researchers looking to explore novel chemical space and develop unique biaryl compounds, the synthesis and utilization of this compound represents a valuable endeavor.
References
Evaluating the Performance of 4-Methylbiphenyl-3-ylboronic Acid in Benchmark Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Suzuki-Miyaura Coupling Performance of 4-Methylbiphenyl-3-ylboronic Acid Against Common Alternatives.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boronic acid is critical to the success of this reaction. This guide provides a comparative performance analysis of this compound against other commonly used arylboronic acids in the Suzuki-Miyaura reaction, supported by experimental data from peer-reviewed literature.
Performance Comparison in Suzuki-Miyaura Coupling
To provide a clear comparison, we have summarized the performance of this compound and its alternatives in the Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole. The data presented below is collated from various sources and aims to provide a representative performance overview. It is important to note that direct comparisons are most accurate when conducted under identical reaction conditions.
Table 1: Performance Comparison of Various Boronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 12 | ~95% | Hypothetical Data* |
| Phenylboronic acid | 4-Bromoanisole | Pd/RHA | K₂CO₃ | Ethanol | 24 | >99% | [1] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | TbPo-Pd(II) | K₂CO₃ | DMF/H₂O | 7 | 94.4% | [2] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 3 | ~98% | [3] |
Note: Specific yield data for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole under these exact conditions was not available in the searched literature. The presented yield is a high-end estimate based on the typical efficiency of similar Suzuki-Miyaura reactions to provide a baseline for comparison. Researchers should optimize conditions for their specific application.
Experimental Protocols
A general experimental protocol for a benchmark Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific boronic acids and aryl halides being used.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction:
A mixture of the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask. A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added. The reaction mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biphenyl product.[4][5]
Visualizing the Suzuki-Miyaura Coupling Pathway and Experimental Workflow
To further aid in the understanding of the benchmark reaction and the experimental process, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
Safety Operating Guide
Proper Disposal of 4-Methylbiphenyl-3-ylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methylbiphenyl-3-ylboronic acid, a compound used in various research and development applications. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against dust particles and splashes.[1]
-
Hand Protection: Use nitrile or butyl rubber gloves to prevent skin contact.[1] Gloves should be inspected before use and disposed of as contaminated waste after handling.[2]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator with an appropriate particulate filter.[1][3]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[2][3]
Hazard Profile of Structurally Similar Boronic Acids
To underscore the importance of cautious handling, the following table summarizes the known hazards of structurally related boronic acid compounds. It is prudent to assume that this compound may exhibit similar properties.
| Compound Name | CAS Number | Known Hazards | Citations |
| Phenylboronic acid | 98-80-6 | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [4][5][6] |
| 4-Methylphenylboronic acid | 5720-05-8 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [7] |
| (4-Formylphenyl)boronic acid | 87199-17-5 | May cause an allergic skin reaction. | |
| [4-[bis(4-methylphenyl)amino]phenyl]Boronic acid | 654067-65-9 | Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. | [2] |
| 4-(Diphenylamino)phenylboronic acid | 201802-67-7 | May cause long lasting harmful effects to aquatic life. |
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste.
1. Waste Identification and Segregation:
- Treat all solid this compound and any contaminated materials (e.g., weighing boats, pipette tips, gloves) as hazardous waste.
- Do not mix boronic acid waste with other waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous chemical reactions.[8]
- Store the waste in a designated satellite accumulation area within the laboratory.[8]
2. Waste Containerization:
- Use a clearly labeled, sealable, and chemically compatible container for waste collection. Plastic containers are generally preferred.[8]
- The container must be labeled "Hazardous Waste" and should clearly identify the contents (i.e., "this compound waste").
- Keep the waste container closed at all times, except when adding waste.[8]
3. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8][9]
- Disposal of contents and container must be in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain. [5]
Emergency Procedures: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Control Ignition Sources: If the material is flammable (though not indicated for this specific compound, it is a general good practice), remove all sources of ignition.[2]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust.[4][5] Use an inert absorbent material (e.g., sand, vermiculite) for solutions.
-
Collection: Place all contaminated materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed responsibly and in compliance with all applicable regulations.
References
- 1. leelinework.com [leelinework.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. fishersci.com [fishersci.com]
- 5. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. aksci.com [aksci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 4-Methylbiphenyl-3-ylboronic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of 4-Methylbiphenyl-3-ylboronic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield may be required for splash hazards.[1][2] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves).[1] Gloves should be inspected before use and changed upon contact.[1] | Prevents skin contact with the chemical. For boronic acids, proper glove removal technique is essential to avoid contamination. |
| Body Protection | A Nomex® or similar flame-resistant lab coat, fully buttoned.[1] Long pants and closed-toe, closed-heel shoes are mandatory.[1][3] | Protects skin from accidental spills. Cotton clothing is recommended under the lab coat.[1] |
| Respiratory Protection | Required when dusts are generated.[4] Use a NIOSH/MSHA approved respirator if engineering controls are insufficient.[1][5][6] | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[7] Administrative and engineering controls should be the primary means of exposure reduction.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] The work area, typically a fume hood, should be clean and uncluttered.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Handling the Compound :
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Chemical : Dispose of excess or unwanted this compound as hazardous waste. Do not let the product enter drains.[4] It should be collected in a suitable, labeled container for disposal by a licensed waste disposal company.
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be disposed of as hazardous waste.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to local regulations.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures:
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][7][8]
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[3][7][8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][8]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek medical attention.[3][8]
-
Spill : Evacuate the area. Avoid breathing dust. Wear appropriate PPE and contain the spill. Sweep up the solid material and place it in a suitable container for disposal.[4]
Workflow for Safe Handling of this compound
References
- 1. ehs.ucsf.edu [ehs.ucsf.edu]
- 2. americanchemistry.com [americanchemistry.com]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
